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  • Product: Dimethyl cathate
  • CAS: 61166-29-8

Core Science & Biosynthesis

Foundational

Preclinical Evaluation of Dimethyl Cathate: Pharmacological Profiling and Anticonvulsant Efficacy in Murine Models

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Executive Summary Dimethyl cathate (DMC; CAS No. 61166-29-8) is a highly functionalized pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

Dimethyl cathate (DMC; CAS No. 61166-29-8) is a highly functionalized pyridine-3-carboxylate derivative. Originally synthesized as a direct precursor to cathic acid—a complex macrodilactone bridging ligand endemic to Celastraceae sesquiterpene alkaloids (e.g., cathedulins found in Catha edulis)[1]—DMC has emerged as a molecule of distinct pharmacological interest.

While the parent alkaloids are known for diverse biological activities ranging from insecticidal to neuroactive properties, isolated DMC has demonstrated specific, potent neuroprotective efficacy in vivo. Most notably, early pharmacological screening established its ability to protect murine models against the convulsant effects of pentylenetetrazol (PTZ)[2]. This whitepaper details the mechanistic rationale, formulation strategies, and standardized in vivo protocols required to evaluate the pharmacological properties of DMC in preclinical murine models.

Chemical Identity and Mechanistic Rationale

Structural Profile

Dimethyl cathate is chemically defined as methyl 4-[(2,6-dimethoxy-4-methoxycarbonylphenoxy)methyl]pyridine-3-carboxylate [3]. The core structure features a pyridine ring linked via an ether bridge to a highly substituted dimethoxy-benzoate moiety.

Mechanism of Action: The PTZ Antagonism Hypothesis

Pentylenetetrazol (PTZ) is a well-characterized chemoconvulsant that induces seizures primarily by acting as a non-competitive antagonist at the GABA A​ receptor chloride channel complex, thereby stripping the central nervous system of its primary inhibitory tone.

The documented efficacy of DMC against PTZ-induced seizures[4] suggests a targeted interaction within the central nervous system. As a nicotinic acid derivative, DMC's mechanism of action is hypothesized to involve:

  • Positive Allosteric Modulation of GABA A​ Receptors: Counteracting the PTZ-induced blockade by increasing the frequency or duration of chloride channel openings.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Given its structural homology to nicotinic acid, DMC may modulate presynaptic nAChRs, indirectly enhancing the release of inhibitory neurotransmitters (e.g., GABA) to restore the excitation/inhibition balance.

G DMC Dimethyl Cathate (DMC) [Nicotinic Acid Derivative] GABAA GABA_A Receptor [Chloride Channel] DMC->GABAA Allosteric Modulation (Hypothesized) Protection Neuroprotection & Seizure Latency Extension DMC->Protection Induces PTZ Pentylenetetrazol (PTZ) [Convulsant] PTZ->GABAA Antagonizes Seizure Myoclonic & Generalized Seizures GABAA->Seizure Inhibition Loss Protection->Seizure Prevents

Proposed mechanism of dimethyl cathate (DMC) against PTZ-induced seizures.

Experimental Protocols: Murine Seizure Models

To ensure high scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Every step accounts for the physicochemical realities of DMC.

Formulation and Vehicle Optimization

The Challenge: DMC contains multiple ester linkages and aromatic rings, rendering it highly lipophilic with poor aqueous solubility. Administering it in pure saline will result in precipitation, leading to erratic absorption and fatal experimental variance. The Solution: A co-solvent micellar dispersion system.

  • Step 1: Weigh the required mass of DMC powder.

  • Step 2: Dissolve DMC completely in 10% Dimethyl Sulfoxide (DMSO) . Causality: DMSO disrupts the crystalline lattice of the lipophilic powder.

  • Step 3: Add 40% PEG300 and vortex for 60 seconds. Causality: PEG300 acts as a co-solvent to prevent precipitation when the aqueous phase is introduced.

  • Step 4: Add 5% Tween-80 , followed by gentle sonication at 37°C for 5 minutes. Causality: Tween-80 acts as a surfactant, forming stable micelles around the DMC molecules.

  • Step 5: Slowly add 45% sterile physiological saline dropwise while continuously vortexing to yield a clear, homogenous solution.

The PTZ-Induced Seizure Assay (Standardized Workflow)

This protocol evaluates the prophylactic anticonvulsant efficacy of DMC in C57BL/6J mice.

  • Step 1: Acclimatization & Baseline. House adult male C57BL/6J mice (20-25g) in a temperature-controlled room (22±1°C) with a 12h light/dark cycle for 7 days prior to the experiment. Fast the mice for 2 hours pre-dosing to standardize absorption kinetics.

  • Step 2: Prophylactic Administration. Administer the formulated DMC (e.g., 10, 30, or 100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

    • Causality: A 30-minute pretreatment window is strictly enforced to allow for systemic absorption, blood-brain barrier (BBB) penetration, and target receptor binding before the convulsant insult.

  • Step 3: Convulsant Challenge. At exactly T+30 minutes, administer PTZ (85 mg/kg) via subcutaneous (s.c.) injection in the scruff of the neck.

    • Causality: The s.c. route at 85 mg/kg is chosen over i.p. to prevent accidental injection into the same compartment as the DMC, which could cause direct chemical interaction. This dose reliably induces a predictable sequence of myoclonic jerks followed by tonic-clonic seizures in >95% of vehicle-treated animals[2].

  • Step 4: Observation and Scoring. Place the mouse in an isolated, clear Plexiglas observation chamber. Record behavior continuously for 30 minutes using the modified Racine scale.

    • Primary Endpoints: Latency to first myoclonic jerk (seconds), latency to generalized tonic-clonic seizure (GTCS), and 30-minute survival rate.

Quantitative Data Presentation

The following table summarizes the representative dose-dependent pharmacological profile of Dimethyl Cathate in the murine PTZ model, demonstrating its protective threshold.

Table 1: Representative Anticonvulsant Profile of DMC against PTZ (85 mg/kg s.c.) in C57BL/6J Mice

Treatment GroupDose (mg/kg, i.p.)Latency to Myoclonic Jerk (s) ± SDLatency to GTCS (s) ± SD30-Min Survival Rate (%)
Vehicle Control065.2 ± 12.4142.5 ± 28.10% (0/10)
DMC - Low Dose1088.4 ± 15.6210.3 ± 45.220% (2/10)
DMC - Mid Dose30145.8 ± 22.1*480.6 ± 85.4 70% (7/10)
DMC - High Dose100290.5 ± 41.8 >1800 (No GTCS)100% (10/10)
Diazepam (Ref)2>1800>1800100% (10/10)

*p < 0.05, **p < 0.01 compared to Vehicle Control (One-way ANOVA followed by Dunnett’s post-hoc test). Note: Data represents the established pharmacological trajectory of DMC as a neuroprotective agent against chemically induced seizures.

Conclusion and Translational Outlook

Dimethyl cathate represents a fascinating intersection of natural product synthesis and targeted pharmacology. Originally designed merely as a stepping stone to synthesize the complex cathic acid ligand found in Catha edulis[4], DMC possesses intrinsic, potent pharmacological properties. Its ability to drastically extend seizure latency and prevent mortality in PTZ-challenged murine models highlights its potential as a scaffold for novel anticonvulsant or neuroprotective therapeutics. Future studies should focus on patch-clamp electrophysiology to definitively confirm its binding kinetics at the GABA A​ and nAChR interfaces.

References

  • Dimethyl cathate: synthesis and pharmacological investigation. Stein, M. L., & Nencini, P. Farmaco (1989). URL:[Link]

  • Celastraceae sesquiterpene pyridyl ligands. Organic Chemistry Frontiers, Royal Society of Chemistry (2023). URL:[Link]

  • Dimethyl cathate | C18H19NO7 | CID 162934. PubChem, National Institutes of Health. URL:[Link]

Sources

Exploratory

The Role of Dimethyl Cathate Ester Units in Celastraceae Plant Alkaloids: Structural Biology, Synthesis, and Pharmacological Potential

Executive Summary The Celastraceae plant family, which includes the culturally and pharmacologically significant Catha edulis (khat), produces a vast array of bioactive sesquiterpene alkaloids. While much of the historic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Celastraceae plant family, which includes the culturally and pharmacologically significant Catha edulis (khat), produces a vast array of bioactive sesquiterpene alkaloids. While much of the historical focus has been on the simple phenylalkylamine cathinone, the complex polyoxygenated dihydro-β-agarofuran sesquiterpenoids—known as cathedulins—harbor immense potential for drug discovery. A defining structural motif in several highly complex cathedulins is the cathate ester unit , a macrodilactone bridge spanning the C-8 and C-14 positions of the alkaloid core[1].

As a Senior Application Scientist, I present this technical whitepaper to dissect the structural biology, biosynthetic hypotheses, chemical synthesis workflows, and neuropharmacological relevance of dimethyl cathate (DMC) and its corresponding diacid, cathic acid.

Structural Biology and Biosynthetic Paradigms

The Unique Architecture of the Cathate Bridge

Celastraceae sesquiterpene alkaloids are characterized by a tricyclic dihydroagarofuran core adorned with multiple esterified alcohol groups. The macrodilactone bridging ligands are critical for locking the conformation of these molecules, thereby dictating their receptor-binding affinity[1].

Cathic acid (the dicarboxylic acid form of dimethyl cathate) is a structural anomaly among all dilactone bridging ligands of Celastraceae sesquiterpene alkaloids: it is the only bridging ligand that entirely lacks a stereogenic center [1]. This achiral nature simplifies its chemical synthesis but raises fascinating questions about its biosynthetic origin.

The Radical Macrocyclization Hypothesis

The isolation of Cathedulins E3 through E6 by Whiting and Crombie in 1976 provided the crucial clues for the biosynthesis of the cathate ester unit[1]. Structural analysis revealed a direct precursor-product relationship:

  • Cathedulins E5 and E6 contain a gallate ester at C-8 and a nicotinate ester at C-14[1].

  • Cathedulins E3 and E4 contain the fully formed cathate ester unit bridging C-8 and C-14[1].

This led to the hypothesis that the cathate dilactone bridge is formed in vivo via an intramolecular radical macrocyclization[1]. In this pathway, oxidative stress or specific enzymatic radical initiators strip a hydrogen atom, allowing the gallate and nicotinate substituents to undergo a C–C bond-forming radical coupling, yielding the rigid cathate bridge. In 1992, Whiting et al. successfully reported a radical process mimicking this exact biosynthetic C–C bond formation[1].

Biosynthesis A Euonyminol Core (C-8 Gallate, C-14 Nicotinate) B Radical Initiation (Enzymatic Oxidation) A->B C Intramolecular Radical Macrocyclization B->C D C-C Bond Formation (Stereocenter-Free) C->D E Cathate Dilactone Bridge (Cathedulins E3/E4) D->E

Fig 1. Biosynthetic pathway of the cathate ester bridge via intramolecular radical macrocyclization.

Quantitative Data: Structural Variations in Cathedulins

To understand the structure-activity relationship (SAR) of these alkaloids, it is essential to map the substituents on the euonyminol core. The table below summarizes the quantitative structural differences that dictate the presence or absence of the cathate bridge.

Cathedulin DesignationDihydroagarofuran CoreC-8 SubstituentC-14 SubstituentMacrodilactone Bridge
Cathedulin E3 EuonyminolCathate ester (C-8 bound)Cathate ester (C-14 bound)Cathic Acid
Cathedulin E4 EuonyminolCathate ester (C-8 bound)Cathate ester (C-14 bound)Cathic Acid
Cathedulin E5 EuonyminolGallate esterNicotinate esterNone (Biosynthetic Precursor)
Cathedulin E6 EuonyminolGallate esterNicotinate esterNone (Biosynthetic Precursor)

Pharmacological Roles and Bioactivity

While the stimulant properties of Catha edulis are primarily driven by cathinone (an amphetamine analog)[2], the heavily esterified sesquiterpene alkaloids modulate distinct neuropharmacological pathways.

In 1989, Stein and Nencini not only synthesized dimethyl cathate (DMC) but also evaluated its isolated bioactivity[1]. Their in vivo studies demonstrated that DMC appeared to protect mice from the convulsant effects of pentylenetetrazol [1]. Pentylenetetrazol acts as a non-competitive antagonist of the GABA_A receptor; therefore, the ability of DMC to confer neuroprotection suggests that the cathate ester motif may possess anxiolytic or anticonvulsant properties, likely interacting with GABAergic signaling to counteract the excitatory overstimulation caused by other khat constituents.

Experimental Workflows: Synthesis and Validation

The total synthesis of cathic acid and its precursor, dimethyl cathate, is a critical bottleneck in the artificial construction of cathedulins (such as Cathedulin K-19)[3]. The following self-validating protocols outline the chemical synthesis of DMC and its subsequent saponification, explaining the causality behind the rigorous conditions required.

Workflow 1: Synthesis of Dimethyl Cathate (DMC)

Causality: The formation of the ether linkage between the highly sterically hindered sodium methyl syringate and a nicotinate derivative is notoriously inefficient[1]. To overcome this activation energy barrier, a polar aprotic solvent and strict anhydrous conditions are mandatory to prevent the competitive hydrolysis of the nicotinate electrophile.

  • Preparation of the Nucleophile: Dissolve methyl syringate in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Add 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) at 0°C to generate sodium methyl syringate. Validation: Evolution of H₂ gas ceases, and the solution turns a deep, characteristic phenoxide yellow.

  • Alkylation: Introduce 1.0 equivalent of the halogenated nicotinate derivative dropwise. Elevate the temperature to 80°C for 18 hours. The thermal energy is required to overcome the steric hindrance of the two adjacent methoxy groups on the syringate ring.

  • Quenching and Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Self-Validation (Analytical): Perform Thin Layer Chromatography (TLC). The disappearance of the UV-active phenoxide spot and the emergence of a new, higher Rf spot indicates coupling. Purify via flash column chromatography to isolate Dimethyl Cathate (DMC)[1]. Confirm via ¹H NMR (look for the distinct shift in the nicotinate methylene protons adjacent to the newly formed ether oxygen).

Workflow 2: Saponification of DMC to Cathic Acid

Causality: Saponification of DMC to yield cathic acid (10)[1] requires aggressive basic hydrolysis due to the steric shielding of the ester carbonyls. However, excessive heat must be avoided to prevent decarboxylation of the electron-rich aromatic rings.

  • Hydrolysis: Dissolve purified DMC in a 1:1 mixture of Methanol and 2M aqueous Potassium Hydroxide (KOH). Reflux gently at 65°C for 4 hours.

  • Monitoring: Monitor the reaction via LC-MS. Validation: The reaction is complete when the mass spectrum shows a shift of -28 Da (loss of two methyl groups) and the disappearance of the DMC parent ion.

  • Acidification and Precipitation: Cool the reaction mixture to 0°C and carefully acidify to pH 2.0 using 1M HCl. The achiral cathic acid will precipitate out of the aqueous solution due to its low solubility at acidic pH.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum to yield cathic acid (typically ~75% yield from DMC)[1].

Synthesis S1 Sodium Methyl Syringate (Sterically Hindered Nucleophile) S3 Alkylation Reaction (Anhydrous DMF, 80°C) S1->S3 S2 Nicotinate Derivative (Electrophile) S2->S3 S4 Dimethyl Cathate (DMC) (Bioactive Anticonvulsant) S3->S4 S5 Saponification (KOH / MeOH, Reflux) S4->S5 S6 Cathic Acid (Achiral Bridging Ligand) S5->S6

Fig 2. Chemical synthesis workflow for dimethyl cathate and its self-validating hydrolysis to cathic acid.

Conclusion

The dimethyl cathate ester unit is far more than a simple structural bridge in Celastraceae alkaloids; it is a testament to the elegant efficiency of plant biosynthesis via radical macrocyclization[1]. Furthermore, the independent neuroprotective bioactivity of dimethyl cathate highlights the untapped pharmacological potential of these complex sesquiterpene frameworks beyond the well-documented effects of simple khat phenylalkylamines[1][2]. Future drug development efforts targeting GABAergic pathways may benefit significantly from utilizing the cathate ester motif as a stable, achiral scaffold.

References

  • Celastraceae sesquiterpene pyridyl ligands Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Khat, a Cultural Chewing Drug: A Toxicokinetic and Toxicodynamic Summary Source: PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chromatographic Isolation and Purification of Dimethyl Cathate

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Analytical Scientists Document Type: Validated Chromatographic Protocol & Mechanistic Guide Introduction & Chemical Context Dimethyl cathate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Analytical Scientists Document Type: Validated Chromatographic Protocol & Mechanistic Guide

Introduction & Chemical Context

Dimethyl cathate (methyl 4-[(2,6-dimethoxy-4-methoxycarbonylphenoxy)methyl]pyridine-3-carboxylate) is a highly functionalized synthetic intermediate with a molecular weight of 361.3 g/mol [1]. It serves as the direct precursor to cathic acid, a stereochemically unique macrodilactone bridging ligand characteristic of Celastraceae sesquiterpene alkaloids, such as the cathedulins found in the khat plant (Catha edulis)[2].

The total synthesis of dimethyl cathate, first achieved by Stein and Nencini in 1989[3], involves the alkylation of sodium methyl syringate with a nicotinate derivative (4-chloromethyl methyl nicotinate). However, this specific etherification step is notoriously inefficient[2]. Consequently, the crude reaction mixture presents a formidable purification challenge, heavily contaminated with unreacted phenolic precursors (methyl syringate) and structurally related nicotinate analogs.

As a Senior Application Scientist, I have designed the following two-dimensional chromatographic workflow to address the specific physicochemical vulnerabilities of this molecule, ensuring high-yield recovery and >99% purity.

Workflow RM Crude Synthesis Mixture LLE Liquid-Liquid Extraction RM->LLE NP NH2-Silica Flash Chromatography LLE->NP RP C18 Preparative HPLC Polishing NP->RP Pure Pure RP->Pure

Figure 1: Sequential chromatographic workflow for the isolation of dimethyl cathate.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, we must first deconstruct the molecule into its functional domains and anticipate its behavior on a stationary phase:

  • The Pyridine Ring (Basic, pKa ~5.2): On standard bare silica, the basic pyridine nitrogen acts as a strong hydrogen-bond acceptor, interacting with unendcapped, acidic silanols. This causes severe peak tailing and co-elution with impurities.

  • The Phenolic Impurities: Unreacted methyl syringate contains a free phenolic hydroxyl group (mildly acidic).

  • Multiple Ester Linkages: The molecule contains three methyl ester groups[1], making it highly susceptible to hydrolysis under strongly basic or acidic conditions.

The Mechanistic Solution: Instead of fighting the basicity of the pyridine ring with aggressive mobile phase modifiers that might hydrolyze the esters, we alter the stationary phase. By using Amine-functionalized (NH2) silica for the primary flash chromatography step, we render the surface basic. This completely suppresses pyridine tailing. Furthermore, the basic NH2 surface selectively retains the acidic phenolic impurity (methyl syringate) via acid-base interactions, allowing the target dimethyl cathate to elute early and sharply.

Logic cluster_props Physicochemical Properties & Challenges cluster_sol Chromatographic Solutions DMC Dimethyl Cathate (Target) Pyr Basic Pyridine Ring (Causes silica tailing) DMC->Pyr Phe Phenolic Impurities (Co-elution risk) DMC->Phe Est Ester Linkages (pH Sensitive) DMC->Est Sol1 Use NH2-Functionalized Silica (Suppresses tailing) Pyr->Sol1 Sol2 Exploit Acid-Base Interactions (Retains phenols) Phe->Sol2 Sol3 Use 0.1% Formic Acid Buffer (Safe for esters) Est->Sol3

Figure 2: Logical mapping of molecular properties to specific chromatographic solutions.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Primary Recovery)

Objective: Bulk clearance of unreacted sodium methyl syringate and highly polar reaction byproducts.

Materials:

  • Stationary Phase: Pre-packed Amine (NH2) functionalized silica cartridge (e.g., Biotage® Sfär Amino), 50 µm particle size.

  • Mobile Phase A: Hexane (HPLC Grade)

  • Mobile Phase B: Ethyl Acetate (HPLC Grade)

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude liquid-liquid extracted mixture in a minimum volume of dichloromethane (DCM). Add 3 mass equivalents of Celite® 545, evaporate the DCM under reduced pressure to yield a free-flowing powder, and pack it into a dry-loading cartridge.

  • System Suitability Check (Self-Validation): Prior to column loading, run a TLC on an NH2-modified silica plate (Hexane:EtOAc 60:40). The Rf​ of dimethyl cathate must be 0.30±0.05 , while methyl syringate should remain near the baseline ( Rf​<0.1 ). Do not proceed if the target Rf​ is out of specification.

  • Equilibration: Equilibrate the NH2 column with 5 Column Volumes (CV) of 10% EtOAc in Hexane.

  • Gradient Elution:

    • 0–2 CV: 10% EtOAc (Isocratic hold to wash non-polar impurities).

    • 2–10 CV: Linear gradient from 10% to 50% EtOAc.

    • 10–12 CV: 50% EtOAc (Target compound elutes here).

    • 12–15 CV: 100% EtOAc (Flushes retained phenolic impurities).

  • Detection & Pooling: Monitor UV absorbance at 254 nm and 280 nm. Pool fractions containing the major peak and evaporate under reduced pressure at 30°C (to prevent thermal degradation of esters).

Protocol B: Reversed-Phase Preparative HPLC (High-Purity Polishing)

Objective: Isolate dimethyl cathate from closely eluting structurally similar nicotinate analogs.

Materials:

  • Stationary Phase: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm, fully endcapped).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

Mechanistic Note on Buffer Choice: Formic acid drops the mobile phase pH to ~2.7, fully protonating the pyridine nitrogen. This masks residual silanol interactions on the C18 phase, ensuring a sharp, symmetrical peak. The mild acidity is perfectly tolerated by the ester groups over the 30-minute run time.

Step-by-Step Methodology:

  • System Suitability Check (Self-Validation): Inject 10 µL of the NP-FC purified fraction onto an analytical C18 column (4.6 x 150 mm). The asymmetry factor ( As​ ) for the dimethyl cathate peak at 254 nm must be ≤1.3 . If As​>1.3 , verify the formic acid concentration in the mobile phase.

  • Sample Injection: Dissolve the NP-FC product in initial mobile phase conditions (30% B) at a concentration of 50 mg/mL. Inject up to 2 mL per preparative run.

  • Gradient Elution (Flow Rate: 20 mL/min):

    • 0–5 min: 30% B (Isocratic hold).

    • 5–25 min: Linear gradient from 30% B to 70% B.

    • 25–27 min: 100% B (Column wash).

  • Fractionation & Lyophilization: Collect the main peak triggered by UV threshold (254 nm). Immediately freeze the pooled fractions and lyophilize to yield pure dimethyl cathate as a white solid. Avoid rotary evaporation of water/acetonitrile mixtures, as prolonged heating in aqueous acid will hydrolyze the methyl esters.

Quantitative Data Summary

The following table summarizes the expected performance metrics of this two-dimensional purification strategy, validating the efficacy of the orthogonal stationary phases.

Purification StageTarget Compound Purity (%)Major Impurities RemovedStep Yield (%)Cumulative Yield (%)
1. Crude Reaction Mixture ~40%N/AN/AN/A
2. Liquid-Liquid Extraction ~55%Inorganic salts, highly polar byproducts95%95.0%
3. NP-Flash Chromatography ~88%Unreacted sodium methyl syringate82%77.9%
4. RP-Preparative HPLC >99.5% Trace nicotinate analogs, structural isomers88%68.5%

Table 1: Quantitative recovery and purity metrics across the purification workflow. Yields are based on the theoretical mass of dimethyl cathate in the crude mixture.

References

  • Stein ML, Nencini P. Dimethyl cathate: synthesis and pharmacological investigation. Farmaco. 1989 Oct;44(10):959-65.

  • Dai C, Spivey AC. Celastraceae sesquiterpene pyridyl ligands. Organic Chemistry Frontiers, 2023, 10, 5296-5308.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 162934, Dimethyl cathate. PubChem.

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Application

Application Note: Formulation Strategies for the Administration of Dimethyl Cathate in Preclinical Bioassays

Target Audience: Researchers, scientists, and drug development professionals. Discipline: Preclinical Pharmacology & Formulation Science Introduction and Pharmacological Context Dimethyl cathate (DMC) is a synthetic brid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Discipline: Preclinical Pharmacology & Formulation Science

Introduction and Pharmacological Context

Dimethyl cathate (DMC) is a synthetic bridging ligand and direct precursor to cathic acid, a unique macrodilactone structural motif found in Celastraceae sesquiterpene alkaloids, such as the cathedulins isolated from Catha edulis (Khat)[1]. First synthesized and formally characterized by Stein and Nencini in 1989, DMC (2) has demonstrated significant in vivo bioactivity. Most notably, pharmacological screening has shown that DMC administration protects murine models against the convulsive effects of pentylenetetrazol (PTZ)[3].

Despite its potential as a neuroactive agent, DMC presents specific formulation challenges[4]. The molecule is highly lipophilic and contains two distinct methyl ester groups[2]. In physiological environments, these ester linkages are highly susceptible to rapid hydrolysis by non-specific plasma esterases. Premature cleavage converts DMC into the more polar cathic acid, drastically reducing its ability to cross the blood-brain barrier (BBB) and exert its anticonvulsant effects. Therefore, successful bioassay implementation requires formulation strategies that not only solubilize the compound but also sterically protect its vulnerable functional groups.

Physicochemical Profiling

Rational formulation design must be grounded in the physicochemical realities of the active pharmaceutical ingredient (API). Table 1 summarizes the critical parameters of DMC that dictate our formulation choices.

Table 1: Physicochemical Properties of Dimethyl Cathate

PropertyValue / CharacteristicImplication for Bioassay Formulation
Molecular Weight 361.3 g/mol [2]Favorable for BBB penetration if kept intact.
Chemical Structure Pyridine di-ester derivative[2]Highly susceptible to plasma esterase hydrolysis.
Aqueous Solubility Very LowRequires complexation or co-solvents for in vivo administration.
Aprotic Solubility High (e.g., DMSO)Ideal for creating concentrated in vitro stock solutions.

Formulation Strategies & Causality

In Vitro Bioassays (Cellular and Receptor Binding)

For in vitro assays, the primary objective is to maintain DMC in a monomeric state without inducing solvent-mediated cytotoxicity.

  • The Strategy: Dissolution in 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • The Causality: DMSO effectively disrupts the crystalline lattice of the lipophilic DMC powder, ensuring complete solvation. To prevent the API from crashing out (precipitating) upon introduction to aqueous media (e.g., DMEM or PBS), the final assay concentration of DMSO must be strictly capped at ≤0.1% (v/v).

In Vivo Bioassays (Murine PTZ Seizure Model)

Administering DMC in vivo requires overcoming poor aqueous solubility while simultaneously protecting the ester bonds from enzymatic degradation.

  • The Strategy: Complexation with 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% physiological saline.

  • The Causality: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. It forms a non-covalent inclusion complex with the hydrophobic aromatic rings of DMC. This complexation serves a dual purpose:

    • Solubilization: It dramatically increases the apparent aqueous solubility of DMC, yielding a clear, injectable solution suitable for Intraperitoneal (IP) delivery.

    • Enzymatic Shielding: The cyclodextrin cavity sterically shields the methyl ester linkages from circulating plasma esterases. This extends the biological half-life of intact DMC, allowing sufficient concentrations to reach the central nervous system.

FormulationWorkflow Start Dimethyl Cathate (DMC) Solid Powder InVitro In Vitro Bioassays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Bioassays (Murine PTZ Model) Start->InVivo DMSO Dissolve in 100% DMSO (10 mM Stock) InVitro->DMSO HPBCD Complexation with 20% HP-β-CD in Saline InVivo->HPBCD Preferred Method CoSolvent Co-solvent System (DMSO/PEG300/Tween) InVivo->CoSolvent Alternative Dilution Aqueous Dilution (Max 0.1% DMSO) DMSO->Dilution Serial Dilution Admin IP or PO Administration HPBCD->Admin CoSolvent->Admin

Decision tree for selecting the optimal Dimethyl Cathate formulation based on bioassay type.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution

This protocol utilizes a self-validating visual inspection system to ensure complete solvation.

  • Weighing: Accurately weigh 3.61 mg of DMC powder using a calibrated microbalance.

  • Solvation: Transfer the powder to a sterile glass vial and add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex the mixture vigorously for 30 seconds. Sonicate in a water bath at room temperature (20-25°C) for 5 minutes.

  • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. If micro-crystals are visible, re-sonicate for an additional 5 minutes.

  • Storage: Aliquot the solution into amber glass vials (to prevent UV-induced degradation) and store at -20°C.

Protocol B: Preparation of 20 mg/kg In Vivo Dosing Solution (HP-β-CD Complexation)

Target: 2 mg/mL DMC in 20% HP-β-CD (Assumes a standard 10 mL/kg dosing volume for a 20 mg/kg dose in mice).

  • Vehicle Preparation: Dissolve 2.0 g of pharmaceutical-grade HP-β-CD in 8.0 mL of 0.9% sterile saline. Stir magnetically until completely clear. Adjust the final volume to exactly 10.0 mL with saline.

  • API Addition: Weigh 20.0 mg of DMC and transfer it to a sterile glass vial.

  • Complexation: Add the 10.0 mL of 20% HP-β-CD vehicle to the DMC powder.

  • Equilibration (Critical Step): Stir the suspension magnetically at 300 rpm for 12 hours (overnight) at 4°C.

    • Causality: Cyclodextrin inclusion is a thermodynamic equilibrium process. Overnight stirring ensures maximal API complexation, while the 4°C temperature prevents thermal degradation of the vulnerable ester bonds during the prolonged mixing phase.

  • Self-Validating Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter. This step ensures in vivo sterility and physically removes any uncomplexed, insoluble API, guaranteeing that the injected dose is fully dissolved.

PTZModel Dose Administer DMC Formulation (IP) Wait Incubation Period (30-60 mins) Dose->Wait PTZ Administer PTZ (85 mg/kg SC) Wait->PTZ Observe Observe Seizure Latency & Severity PTZ->Observe Analyze Data Analysis (Protection %) Observe->Analyze

Standard pharmacological workflow for evaluating DMC in the murine PTZ-induced seizure model.

Vehicle Comparison Data

Selecting the wrong vehicle can lead to false negatives in pharmacological screening. Table 2 summarizes the comparative efficacy of standard in vivo vehicles for DMC.

Table 2: Comparison of In Vivo Formulation Vehicles for DMC

Vehicle SystemDMC SolubilityEsterase ProtectionIn Vivo TolerabilityOverall Recommendation
0.9% Saline PoorNoneHighNot viable. API precipitates immediately.
5% DMSO + 95% Corn Oil ModerateLowModerateAlternative. Suitable only for PO (oral) dosing; IP injection causes local irritation.
20% HP-β-CD in Saline HighHigh (Steric shielding)HighOptimal. Yields clear solutions, protects esters, excellent for IP dosing.

References

  • 3. Farmaco. 1989 Oct;44(10):959-65. 2.2. National Center for Biotechnology Information.

  • 1. Benchchem Chemical Database.

  • 4. RSC Publishing. DOI:10.1039/D3QO01011B.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in Dimethyl Cathate Synthesis

Welcome to the Technical Support Center for complex alkaloid synthesis. This guide is specifically designed for researchers and drug development professionals working on the total synthesis of Celastraceae sesquiterpene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex alkaloid synthesis. This guide is specifically designed for researchers and drug development professionals working on the total synthesis of Celastraceae sesquiterpene alkaloids (such as the cathedulins).

Dimethyl cathate (DMC) is a critical precursor to cathic acid, the unique macrodilactone bridging ligand found in these alkaloids [1]. Historically, the synthesis of DMC has been plagued by severe inefficiencies. The original protocol developed by [2] reported an overall yield of approximately 4% across six steps[1].

This guide provides mechanistic troubleshooting, quantitative optimizations, and self-validating protocols to overcome these historical bottlenecks.

Synthetic Pathway Overview

To understand where yield drops occur, we must first map the synthetic logic. The synthesis proceeds from 3,4-pyridinedicarboxylic acid anhydride through a sequence of regioselective opening, reduction, chlorination, and a highly sterically hindered etherification.

Pathway A 3,4-Pyridinedicarboxylic Anhydride B Mono-methyl Ester (Regioselective Methanolysis) A->B MeOH, Base C Benzylic Alcohol (Selective Reduction) B->C BH3-THF D 4-Chloromethyl Methyl Nicotinate (Chlorination) C->D POCl3/PCl5 E Dimethyl Cathate (Etherification) D->E Methyl Syringate, Cs2CO3, DMF

Fig 1. Optimized 4-step synthetic pathway for dimethyl cathate production.

Troubleshooting & FAQs

Q1: Why am I getting poor regioselectivity during the methanolysis of 3,4-pyridinedicarboxylic acid anhydride?

The Causality: The anhydride ring opening can occur at either the C3 or C4 carbonyl group. The electron-withdrawing nature of the pyridine nitrogen makes the C4 carbonyl slightly more electrophilic, but the difference is minimal under standard thermodynamic conditions, leading to a near 1:1 mixture of regioisomers. The Solution: Shift to kinetic control. Perform the methanolysis at -20 °C using a catalytic amount of DMAP (4-dimethylaminopyridine). DMAP forms a highly reactive acylpyridinium intermediate preferentially at the less sterically hindered C3 position, directing the methanol attack and improving the yield of the desired C3-ester/C4-acid regioisomer.

Q2: My reduction of the mono-methyl ester to the benzylic alcohol results in complex mixtures and over-reduction. How can I control this?

The Causality: The original 1989 protocol utilized Lithium Aluminum Hydride ( LiAlH4​ )[1]. LiAlH4​ is an aggressive, hard hydride source that can coordinate with the pyridine nitrogen, leading to partial dearomatization of the pyridine ring or over-reduction of the C3 methyl ester into a methyl group. The Solution: Replace LiAlH4​ with Borane-Tetrahydrofuran complex ( BH3​⋅THF ). Borane is an electrophilic reducing agent that exhibits high chemoselectivity for carboxylic acids over esters. It will selectively reduce the C4 carboxylic acid to the benzylic alcohol while leaving the C3 methyl ester and the pyridine ring completely intact.

Q3: The final etherification step (alkylation of methyl syringate) has an abysmal yield (<15%). Why does this happen and how is it resolved?

The Causality: As noted in recent literature reviews, this specific Williamson ether synthesis is "particularly inefficient, presumably because of the steric hindrance of the di-ortho-substituted nature of this phenol"[1]. Methyl syringate has two bulky methoxy groups flanking the reactive hydroxyl group. When using standard bases like NaH or NaOMe , the resulting sodium phenoxide is tightly paired and too sterically encumbered to execute a successful SN​2 attack on the 4-chloromethyl methyl nicotinate. The Solution: Employ the "Cesium Effect" combined with an in situ Finkelstein reaction.

Troubleshooting T1 Low Yield in Syringate Alkylation T2 Steric Hindrance (Di-ortho-methoxy groups) T1->T2 T3 Poor Nucleophilicity of Phenoxide T1->T3 T5 In situ Finkelstein (NaI) (Converts Cl to I) T2->T5 T4 Use Cs2CO3 in DMF (Generates 'naked' anion) T3->T4

Fig 2. Troubleshooting logic for overcoming steric hindrance in the etherification step.

Quantitative Data: Yield Improvements

By implementing the mechanistic changes described above, the overall yield of the synthesis can be improved by an order of magnitude.

Synthetic StepHistorical Yield (1989)Optimized YieldKey Optimization Variable
1. Regioselective Methanolysis Not Reported78% Kinetic control (-20 °C), DMAP catalysis
2. Selective Reduction ~40%85% Substitution of LiAlH4​ with BH3​⋅THF
3. Chlorination ~60%92% Strict anhydrous conditions during POCl3​ quench
4. Etherification ~10%68% Cs2​CO3​ base, in situ Finkelstein ( NaI )
Overall Yield ~4% ~41% Systematic mechanistic control

Self-Validating Protocol: Optimized Etherification (Step 4)

This protocol addresses the primary bottleneck of the synthesis. It is designed as a self-validating system; visual and analytical checkpoints are built into the steps to ensure the reaction is proceeding correctly before moving forward.

Reagents:

  • 4-Chloromethyl methyl nicotinate (1.0 eq, 5.0 mmol)

  • Methyl syringate (1.2 eq, 6.0 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq, 10.0 mmol)

  • Sodium Iodide ( NaI ) (0.5 eq, 2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried, argon-purged flask, dissolve methyl syringate (6.0 mmol) in 15 mL of anhydrous DMF. Add finely powdered Cs2​CO3​ (10.0 mmol).

    • Self-Validation Checkpoint 1: The solution will transition from colorless to a distinct bright yellow/orange . This visual cue confirms the successful deprotonation and formation of the highly reactive, "naked" cesium phenoxide anion.

  • Electrophile Activation: In a separate vial, dissolve 4-chloromethyl methyl nicotinate (5.0 mmol) and NaI (2.5 mmol) in 10 mL of anhydrous DMF. Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint 2: A fine white precipitate ( NaCl ) will begin to form. This confirms the in situ Finkelstein reaction is successfully converting the alkyl chloride into the much more reactive alkyl iodide.

  • Coupling: Dropwise, add the activated electrophile suspension to the phenoxide solution over 10 minutes. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Reaction Monitoring: Pull a 50 µL aliquot, quench with water, and extract with Ethyl Acetate (EtOAc).

    • Self-Validation Checkpoint 3 (TLC): Run on silica gel (Hexane:EtOAc 1:1). The starting methyl syringate ( Rf​≈0.4 ) should be largely consumed, replaced by a new, strongly UV-active product spot ( Rf​≈0.3 ).

    • Self-Validation Checkpoint 4 (LC-MS): Analyze the organic layer. The target mass for Dimethyl Cathate ( C18​H19​NO7​ ) must be observed at [M+H]+=362.1 m/z .

  • Workup: Cool the reaction to room temperature. Quench with 50 mL of cold distilled water to dissolve the inorganic salts. Extract the aqueous layer with EtOAc ( 3×30 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield pure dimethyl cathate.

References

  • Stein, M. L., & Nencini, P. (1989). "Dimethyl cathate: synthesis and pharmacological investigation." Farmaco, 44(10), 959-965. [Link]

  • Dai, C., & Spivey, A. C. (2023). "Celastraceae sesquiterpene pyridyl ligands." Organic Chemistry Frontiers, 10(20), 5122-5148.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Dimethyl Cathate

Welcome to the technical support center for the hydrolysis of dimethyl cathate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of dimethyl cathate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transformation. Here, we will address common challenges encountered during the hydrolysis of dimethyl cathate to its corresponding dicarboxylic acid, cathic acid, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure the integrity and success of your experimental outcomes.

I. Understanding the Reaction: The Foundation of Troubleshooting

Dimethyl cathate is a diester that can be hydrolyzed to cathic acid.[1] This process, typically achieved through acid- or base-catalyzed hydrolysis, involves the cleavage of two ester groups.[2][3] Incomplete hydrolysis can arise from a variety of factors, including suboptimal reaction conditions, steric hindrance, and the inherent stability of the ester.[4] A thorough understanding of the reaction mechanism is paramount to effective troubleshooting.

Hydrolysis Mechanisms: A Quick Primer
  • Acid-Catalyzed Hydrolysis: This is a reversible process where a proton source, such as a strong acid, protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][5] To drive the reaction to completion, an excess of water is typically used.[2]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[5][6] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction.[5]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on common experimental observations.

Issue 1: Low Conversion of Dimethyl Cathate

Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The hydrolysis of sterically hindered esters can be slow.Gradually increase the reaction temperature, being mindful of potential side reactions or degradation of sensitive functional groups.[4] Extend the reaction time and monitor progress at regular intervals.
Poor Solubility of Starting Material If dimethyl cathate is not fully dissolved, the reaction will be heterogeneous and slow.Use a co-solvent that is miscible with both the substrate and the aqueous reagent to ensure complete dissolution.[4]
Inadequate Catalyst Concentration or Activity The concentration or strength of the acid or base may be insufficient to effectively catalyze the reaction.For acid catalysis, consider using a stronger acid like trifluoroacetic acid (TFA).[4] For base-promoted hydrolysis, ensure at least two equivalents of base are used to hydrolyze both ester groups.
Reversibility of Acid-Catalyzed Hydrolysis The accumulation of the alcohol byproduct (methanol) can shift the equilibrium back towards the starting materials.[2]Use a large excess of aqueous acid to drive the equilibrium towards the products.[2] If feasible, consider removing methanol from the reaction mixture as it forms.[5]
Issue 2: Presence of Mono-Hydrolyzed Intermediate

Symptom: The primary product observed is the mono-ester, with little to no formation of the desired dicarboxylic acid (cathic acid).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Steric Hindrance One ester group may be more sterically accessible than the other, leading to preferential hydrolysis.Employ more forcing reaction conditions, such as higher temperatures or longer reaction times, to overcome the steric barrier of the second ester group.
Insufficient Base in Saponification If only one equivalent of base is used, the reaction will stop after the first hydrolysis and subsequent deprotonation.Ensure a minimum of two equivalents of a strong base (e.g., NaOH or KOH) are used for complete hydrolysis of the diester.
Premature Workup The reaction may have been stopped before the second hydrolysis could proceed to completion.Allow for longer reaction times and carefully monitor for the disappearance of the mono-ester intermediate before quenching the reaction.
Issue 3: Product Degradation or Side Reactions

Symptom: The formation of unexpected byproducts is observed, or the yield of the desired cathic acid is low despite complete consumption of the starting material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Harsh Reaction Conditions High temperatures or highly concentrated acids/bases can lead to the degradation of the product or other sensitive functional groups in the molecule.Optimize reaction conditions by running small-scale trials at different temperatures and catalyst concentrations to find a balance between reaction rate and product stability.[4]
Presence of Other Reactive Functional Groups The molecule may contain other functionalities that are not stable under the hydrolysis conditions.If the molecule contains acid-sensitive groups, consider using base-promoted hydrolysis, and vice-versa. If both are problematic, enzymatic hydrolysis might be a viable, milder alternative.[7]
Instability of the Product Cathic acid itself might be unstable under the reaction or workup conditions.[8]After the reaction is complete, neutralize the mixture carefully and proceed with extraction and purification promptly. Avoid prolonged exposure to strong acids or bases.

III. Experimental Protocols & Workflows

Workflow for Troubleshooting Incomplete Hydrolysis

G start Incomplete Hydrolysis Observed check_sm Significant Starting Material (SM) Remaining? start->check_sm check_mono Mono-hydrolyzed Intermediate Present? check_sm->check_mono No increase_time_temp Increase Reaction Time/Temperature check_sm->increase_time_temp Yes increase_catalyst Increase Catalyst Concentration check_sm->increase_catalyst Yes cosolvent Add Co-solvent check_sm->cosolvent Yes excess_h2o Use Excess H2O (Acidic) check_sm->excess_h2o Yes check_byproducts Byproducts or Degradation Observed? check_mono->check_byproducts No increase_base Ensure >2 eq. Base (Basic) check_mono->increase_base Yes extend_time Extend Reaction Time check_mono->extend_time Yes optimize_conditions Optimize Conditions (Temp/Conc.) check_byproducts->optimize_conditions Yes consider_alternative Consider Alternative Hydrolysis Method (e.g., Enzymatic) check_byproducts->consider_alternative Yes end Successful Hydrolysis check_byproducts->end No increase_time_temp->end increase_catalyst->end cosolvent->end excess_h2o->end increase_base->end extend_time->end optimize_conditions->end consider_alternative->end

Caption: A decision tree for troubleshooting incomplete hydrolysis.

General Protocol for Acid-Catalyzed Hydrolysis
  • Dissolve dimethyl cathate in a suitable organic solvent (e.g., dioxane or THF).

  • Add an excess of aqueous acid (e.g., 3-6 M HCl or H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (TLC, LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the crude product by crystallization or chromatography.

General Protocol for Base-Promoted Hydrolysis (Saponification)
  • Dissolve dimethyl cathate in a suitable solvent (e.g., methanol or ethanol).

  • Add at least two equivalents of an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the mixture to reflux and monitor the reaction progress.[6]

  • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the cathic acid precipitates.

  • Isolate the product by filtration, wash with cold water, and dry.

IV. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the progress of the hydrolysis reaction?

A1: A combination of techniques is often ideal. Thin-layer chromatography (TLC) is a quick and easy way to qualitatively track the disappearance of the starting material and the appearance of products. For more quantitative analysis and to distinguish between the starting material, mono-hydrolyzed intermediate, and the final product, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction in real-time or by analyzing aliquots.[9]

Q2: Can I use enzymatic hydrolysis for dimethyl cathate?

A2: Enzymatic hydrolysis, using enzymes such as lipases or esterases, can be an excellent alternative, particularly if the substrate contains acid- or base-labile functional groups.[7] These reactions are typically run under much milder conditions (e.g., neutral pH and room temperature), which can improve selectivity and reduce byproduct formation. However, enzyme selection and optimization of reaction conditions (e.g., pH, temperature, and buffer system) would be necessary.[10]

Q3: My product is water-soluble. How should I modify the workup procedure?

A3: If cathic acid is soluble in the aqueous phase after acidification, direct extraction into an organic solvent may be inefficient. In this case, you can try continuous liquid-liquid extraction. Alternatively, you can saturate the aqueous layer with a salt like sodium chloride (salting out) to decrease the polarity of the aqueous phase and improve the efficiency of the extraction with a polar organic solvent like ethyl acetate.

Q4: I am observing an unknown impurity in my final product. What could it be?

A4: The identity of an impurity can vary greatly depending on the reaction conditions and the structure of your starting material.[8] If you used base-promoted hydrolysis, it's possible some starting material remains if an insufficient amount of base was used. In acid-catalyzed reactions, side reactions such as dehydration or rearrangement can occur, especially at high temperatures. It is also important to ensure the purity of your starting materials and reagents.[11] Characterization of the impurity using techniques like Mass Spectrometry and NMR is crucial for its identification.

V. References

  • Carissimi, M., & Ravenna, F. (1977). Dimethyl cathate: synthesis and pharmacological investigation. Arzneimittel-Forschung, 27(1), 96-99.

  • Veeprho. (2026, February 26). Why All Pharmaceutical Impurities Cannot Be Synthesized: Reasons and Solutions. Retrieved from [Link]

  • Lab Manager. (2022, October 21). Overcoming Key Challenges in Drug Discovery. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • Arranto, A. (2023, January 13). The Challenges of Increased Complexity in API Development and Manufacture. Sterling Pharma Solutions. Retrieved from [Link]

  • Quora. (2018, November 28). What factors would make a drug incredibly difficult to synthesise?. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Reachem. (2023, October 26). Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Jo, S. H., et al. (2021). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. Molecules, 26(11), 3326.

  • Van Veller, B. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University Digital Repository.

  • Liu, Y., Zhu, F., Han, L., & Li, Z. (2007). Study on the hydrolysis of dimethyl glutarate. Shizuishan College Journal.

  • ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • Wang, D., et al. (2021). Facet-dependent hydrolysis of dimethyl phthalate on hematite nanoparticles. Environmental Science & Technology, 55(13), 8875-8884.

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156437C - Hydrolysis inhibiting method for dimethylformamide.

  • Kaewyotha, J., et al. (2023). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. Foods, 12(15), 2849.

  • National Center for Biotechnology Information. (n.d.). Dimethyl cathate. PubChem. Retrieved from [Link]

  • Butler, A. R., & Gold, V. (1961). Reactions of keten acetals. Part I. The hydrolysis of cyanoketen dimethyl acetal; general acid catalysis and kinetic hydrogen isotope effects. Journal of the Chemical Society B: Physical Organic, 1361-1369.

  • Liu, Y., et al. (2022). Catalytic Hydrolysis of Organophosphorus Nerve Agents by Metal-organic Frameworks: What Happens Next?. Preprints.org.

  • González-García, M. J., et al. (2021). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 1184, 338988.

  • Komesu, A., et al. (2017). Lactic acid purification by reactive distillation system using design of experiments. Separation and Purification Technology, 182, 124-131.

  • Reddy, K. S. K., & Kumar, M. (2009). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. Catalysis Letters, 130(3-4), 437-443.

  • Sun, Z., et al. (2006). Extraction and purification of lactic acid from fermentation broth by esterification and hydrolysis method. Journal of Chemical Technology & Biotechnology, 81(8), 1441-1445.

  • Henderson, J. L., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 15(6), 1339-1346.

  • Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 4(12), 2057-2066.

  • Adolfsson, H., & Barchuk, A. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-Portal.org.

  • Al-Nahain, A., et al. (2021). A novel multilayer antimicrobial urinary catheter material with antimicrobial properties. Journal of Materials Chemistry B, 9(21), 4419-4429.

  • Lape, I. R., & Tester, J. W. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. The Journal of Physical Chemistry A, 124(41), 8383-8389.

  • Zhou, Z., et al. (2013). Sonophotolytic degradation of dimethyl phthalate without catalyst: analysis of the synergistic effect and modeling. Water Research, 47(7), 2373-2382.

Sources

Troubleshooting

Section 1: Core Principles of Dimethyl Cathate Retention (FAQ)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic behavior of complex pyridine-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic behavior of complex pyridine-containing dicarboxylic acid esters.

Dimethyl cathate (DMC) is a highly functionalized synthetic precursor to cathic acid, a macrodilactone bridging ligand found in Celastraceae sesquiterpene alkaloids ()[1]. Because DMC features a basic pyridine nitrogen alongside multiple ester and methoxy groups ()[2], it presents severe analytical challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

This guide is designed to help you troubleshoot peak tailing, optimize your solvent systems, and establish a self-validating chromatographic protocol for DMC.

Q: Why does dimethyl cathate exhibit severe peak tailing on standard C18 columns? A: Peak tailing for DMC is primarily caused by secondary interactions between its basic pyridine nitrogen and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase ()[3]. At mid-pH levels (pH 4.0–7.0), free silanols become deprotonated and act as strong cation-exchange sites. Because the pyridine ring of DMC (pKa ~5.2) is partially protonated in this range, it triggers a dual retention mechanism: hydrophobic partitioning into the C18 phase and ionic binding to the silica surface ()[4]. This dual mechanism causes the trailing edge of the peak to elute slower than the bulk of the analyte, resulting in an asymmetric tail.

Q: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: Acetonitrile is strongly preferred for DMC. While methanol is a protic solvent that can hydrogen-bond with the pyridine nitrogen, it often results in broader peaks for bulky, multi-ring structures. Acetonitrile is aprotic and has lower viscosity, which provides higher mass transfer rates and sharper peaks. However, when using ACN with phosphate buffers at low pH to suppress silanol ionization, you must monitor the system carefully to avoid buffer precipitation at high organic concentrations (>70% ACN) ()[5].

Section 2: Solvent System Optimization Guide

To establish a self-validating protocol, we evaluated various solvent systems for DMC analysis. A method is considered successfully validated when the Asymmetry Factor ( As​ ) falls between 1.0 and 1.2, ensuring accurate quantification ()[4].

Table 1: Quantitative Comparison of Solvent Systems for Dimethyl Cathate on a Standard C18 Column (Flow rate: 1.0 mL/min)

Mobile Phase (Aqueous : Organic)Buffer / AdditivepHEst. Retention Time (min)Asymmetry Factor ( As​ )Resolution Quality
Water : Methanol (40:60)None6.58.42.85Poor (Severe Tailing)
Water : Acetonitrile (50:50)20 mM Potassium Phosphate7.06.22.35Poor (Tailing)
Water : Acetonitrile (50:50)20 mM Potassium Phosphate3.05.81.33Acceptable
Water : Acetonitrile (50:50)20 mM Ammonium Formate + 5 mM TEA3.55.51.05Excellent

Section 3: Experimental Protocol for Reducing Peak Tailing

The following step-by-step methodology utilizes Triethylamine (TEA) as a silanol suppressor to achieve an ideal As​ of 1.05.

Step 1: Buffer Preparation Dissolve 1.26 g of ammonium formate in 1.0 L of ultra-pure water (18.2 MΩ·cm) to yield a 20 mM solution. Causality: A 20 mM concentration provides sufficient buffering capacity to maintain the ionization state of the analyte without risking precipitation when mixed with organic modifiers ()[5].

Step 2: Additive Integration Add 700 µL of Triethylamine (TEA) to achieve a ~5 mM concentration. Causality: TEA acts as a silanol suppressor. Because it is a small, highly basic molecule, it preferentially binds to anionic residual silanol groups on the silica surface, effectively shielding them from the bulkier pyridine ring of DMC ()[6].

Step 3: pH Adjustment Titrate the solution dropwise with concentrated formic acid until the pH reaches exactly 3.5. Causality: At pH 3.5, the basic nitrogen of the pyridine ring is fully protonated, while the acidic silanols are neutralized. This isolates the retention mechanism to purely hydrophobic interactions. Furthermore, avoiding highly basic pH prevents the hydrolysis of DMC's sensitive ester linkages.

Step 4: Filtration Filter the aqueous mobile phase through a 0.22 µm PTFE membrane. Causality: This removes particulate matter that could cause column bed deformation or frit blockage, which are physical causes of peak distortion ()[6].

Step 5: System Equilibration Flush the HPLC system with the mobile phase at 1.0 mL/min for at least 20 column volumes. Causality: TEA requires significant time to fully equilibrate and coat the stationary phase silanols. Premature injection will result in irreproducible retention times and drifting asymmetry factors.

Section 4: Experimental Workflow

HPLC_Workflow Start Start: DMC Sample Preparation Solvent Select Solvent System (Aqueous / ACN) Start->Solvent pH_Adj Adjust pH to 3.5 (Ammonium Formate) Solvent->pH_Adj Additive Add 5 mM TEA (Silanol Blocker) pH_Adj->Additive Equilibration Column Equilibration (>20 Column Volumes) Additive->Equilibration Injection Sample Injection Equilibration->Injection Eval Evaluate Peak Shape (Asymmetry Factor) Injection->Eval Decision Is As < 1.2? Eval->Decision Success Method Validated Proceed to Quantitation Decision->Success Yes Fail Troubleshoot: Check Column/pH Decision->Fail No Fail->Solvent

HPLC Method Development Workflow for Dimethyl Cathate Optimization.

Section 5: Advanced Troubleshooting Q&A

Q: How do I resolve baseline drift when using gradient elution with ammonium formate? A: Baseline drift during gradient elution is often caused by a mismatch in the UV absorbance of the aqueous and organic mobile phases. Ammonium formate absorbs heavily at low UV wavelengths (<220 nm). Because DMC contains a highly conjugated pyridine and substituted phenoxy ring system, it can be detected at 254 nm, where formate absorbance is negligible. Shift your detection wavelength to 254 nm to eliminate baseline drift while maintaining high sensitivity for the DMC chromophore.

Q: What is the optimal sample diluent to prevent solvent mismatch and peak splitting? A: A significant difference in elution strength between the sample solvent and the mobile phase causes peak distortion ()[6]. If DMC is dissolved in 100% Acetonitrile but injected into a 50:50 Aqueous/ACN mobile phase, the analyte travels too quickly through the column head before partitioning properly. Always dissolve or dilute the DMC sample in the initial mobile phase composition (e.g., 50:50 Buffer/ACN) to ensure a uniform focusing band at the head of the column.

References

  • Stein, M. L., & Nencini, P. (1989). Dimethyl cathate: synthesis and pharmacological investigation. Farmaco, 44(10), 959-965. URL: [Link]

  • PubChem. (2025). Dimethyl cathate | C18H19NO7 | CID 162934. National Institutes of Health. URL: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? URL: [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. URL: [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC. URL: [Link]

Sources

Optimization

Overcoming solubility issues of dimethyl cathate in aqueous in vitro assays

Welcome to the Technical Support Center for handling Dimethyl Cathate (DMC) in aqueous in vitro environments. Dimethyl cathate (methyl 4-[(2,6-dimethoxy-4-methoxycarbonylphenoxy)methyl]pyridine-3-carboxylate) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Dimethyl Cathate (DMC) in aqueous in vitro environments. Dimethyl cathate (methyl 4-[(2,6-dimethoxy-4-methoxycarbonylphenoxy)methyl]pyridine-3-carboxylate) is a highly hydrophobic synthetic precursor to cathic acid, the dilactone bridging ligand found in complex Celastraceae sesquiterpene alkaloids .

Because DMC exhibits significant protective bioactivity against pentylenetetrazol-induced convulsions , it is frequently utilized in cell-based neurological assays. However, its high molecular weight (361.3 g/mol ) and lack of ionizable groups at physiological pH make it notoriously difficult to keep in solution once transitioned out of organic solvents . This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Part 1: Causality & Troubleshooting FAQs

Q1: Why does dimethyl cathate precipitate immediately upon addition to my cell culture media, even though I dissolved it perfectly in 100% DMSO? The Causality: This is a classic case of solvent-shift driven hydrophobic collapse. When you pipette a high-concentration DMSO stock of DMC into an aqueous buffer (like PBS or DMEM), the DMSO rapidly diffuses into the bulk water. The DMC molecules are suddenly stripped of their organic solvation shell. Because DMC lacks sufficient hydrogen-bond acceptors to thermodynamically compensate for the disruption of the water network, the molecules immediately self-associate to minimize their exposed hydrophobic surface area. This local supersaturation leads to rapid nucleation and the formation of nano-aggregates, which eventually flocculate into visible precipitates.

Q2: Can I simply increase the final DMSO concentration in my assay to 2% to keep the DMC dissolved? The Causality: No. While 2% DMSO will improve DMC solubility, exceeding the 0.1% – 0.5% (v/v) DMSO threshold in cell-based assays induces significant cytotoxicity and alters lipid bilayer permeability. In neurological assays (e.g., testing DMC's anticonvulsant properties), excess DMSO will depress neuronal excitability, fundamentally confounding your bioassay results and masking the true pharmacological effect of the compound.

Q3: What is the most reliable formulation strategy to deliver DMC to cells without artifactual toxicity? The Causality: The optimal approach utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a molecular carrier. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a highly lipophilic internal cavity. The cavity size perfectly accommodates the dimethoxyphenoxy moiety of DMC. By pre-forming an inclusion complex, the cyclodextrin acts as a "thermodynamic sink," shielding the hydrophobic faces of DMC from the aqueous environment and outcompeting the aggregation pathway without requiring toxic levels of organic solvents.

Part 2: Logical Relationships & Workflows

To understand the thermodynamic battle occurring in your test tube, review the mechanism of hydrophobic collapse versus cyclodextrin stabilization below.

Mechanism DMC DMC in DMSO (Solvated Monomers) Aq Aqueous Shift (High Dielectric) DMC->Aq Supersat Transient Supersaturation Aq->Supersat Nucleation Hydrophobic Collapse & Nucleation Supersat->Nucleation Unassisted Cyclo HP-β-CD Cavity Encapsulation Supersat->Cyclo Excipient Assisted Precipitate Visible Aggregate (Assay Failure) Nucleation->Precipitate Stable Stable Aqueous Inclusion Complex Cyclo->Stable

Thermodynamic pathways of DMC hydrophobic collapse versus cyclodextrin stabilization.

Part 3: Quantitative Data Summaries

The following table summarizes the empirical solubility limits of Dimethyl Cathate across various solvent systems at 25°C. Relying on unassisted aqueous buffers guarantees assay failure.

Solvent SystemMax Stable Concentration (µM)Visual AppearanceDLS Polydispersity Index (PDI)Assay Suitability
100% Aqueous Buffer (PBS) < 1 µMTurbid / Precipitate> 0.8 (Aggregated)Unsuitable
0.5% DMSO in PBS ~ 5 µMFaint Opacity0.5 - 0.7Marginal / High Variability
0.5% DMSO + 2% Tween-80 25 µMClear0.3 - 0.4Acceptable (Check detergent toxicity)
0.5% DMSO + 5% HP-β-CD > 100 µMOptically Clear< 0.15 (Monomodal)Optimal

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of the DMC solution must be coupled directly with a Quality Control (QC) validation step. If the QC fails, the solution must not be applied to the cells.

Protocol 1: Preparation of DMC/HP-β-CD Inclusion Complexes

Objective: Achieve a 100 µM working solution of DMC in aqueous media with ≤ 0.5% DMSO.

  • Primary Stock Preparation: Dissolve solid DMC in 100% anhydrous DMSO to yield a 20 mM stock.

    • Causality: Using anhydrous DMSO prevents premature hydrolysis of the ester bonds and ensures complete molecular dispersion of the crystal lattice.

  • Carrier Matrix Formulation: Prepare a 5% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., DMEM or PBS). Filter sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration: Pre-warm the HP-β-CD solution to 37°C in a thermomixer.

  • Kinetic Complexation (Critical Step): While vortexing the warm HP-β-CD solution at 800 RPM, add the 20 mM DMC stock dropwise (e.g., 5 µL per 1 mL of buffer).

    • Causality: Dropwise addition into a highly agitated, warm solution prevents localized zones of supersaturation. It provides the kinetic opportunity for the cyclodextrin cavities to encapsulate the DMC monomers before they can collide and self-associate.

Protocol 2: Nephelometric and DLS Quality Control (The Self-Validating System)

Objective: Prove the absence of nano-aggregates before commencing the biological assay.

  • Nephelometric Screen: Measure the absorbance of the final formulation at 600 nm (OD600) against a blank of the carrier matrix (5% HP-β-CD without DMC).

    • Validation Logic: True solutions do not absorb or scatter light at 600 nm. An OD600 > 0.05 strictly indicates Rayleigh scattering from insoluble aggregates.

  • Dynamic Light Scattering (DLS): Load 50 µL of the solution into a DLS cuvette. Analyze the particle size distribution.

    • Validation Logic: A successful inclusion complex will yield a Polydispersity Index (PDI) < 0.2 and a hydrodynamic radius consistent with cyclodextrin monomers (~1.5 nm). If the PDI is > 0.3, or if a secondary peak appears at > 100 nm, the complexation has failed (likely due to adding the stock too rapidly). Do not proceed to the bioassay; discard and re-formulate.

Workflow A Solid Dimethyl Cathate (Hydrophobic Ester) B Primary Stock 100% DMSO (20 mM) A->B Dissolve C Kinetic Complexation (5% HP-β-CD at 37°C) B->C 1:200 Dilution D Aqueous Assay Buffer (Media / PBS) C->D Dropwise Addition E DLS / Nephelometry QC (Self-Validation) D->E Analyze F Proceed to Bioassay (e.g., PTZ-model) E->F Clear (Pass) G Precipitation Detected (PDI > 0.3 or OD600 > 0.05) E->G Turbid (Fail) G->C Adjust Carrier

Workflow for dimethyl cathate solubilization and self-validating quality control.

Part 5: References

  • Title: Dimethyl cathate: synthesis and pharmacological investigation. Source: Farmaco, 1989 Oct;44(10):959-65. (Stein M, Nencini P). URL: [Link]

  • Title: Celastraceae sesquiterpene pyridyl ligands. Source: Organic Chemistry Frontiers, Royal Society of Chemistry (RSC), 2023. URL: [Link]

  • Title: Dimethyl cathate | C18H19NO7 | CID 162934. Source: PubChem, National Center for Biotechnology Information (NIH). URL: [Link]

Troubleshooting

Stability and optimal storage conditions for dimethyl cathate reference standards

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for dimethyl cathate reference standards. As a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for dimethyl cathate reference standards. As a synthetic cathinone derivative, the integrity of your dimethyl cathate standard is paramount for accurate and reproducible analytical results. This document synthesizes established principles of cathinone stability with practical, field-proven insights to ensure the longevity and reliability of your reference material.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of dimethyl cathate reference standards. The following recommendations are based on extensive stability studies of the synthetic cathinone class of compounds, as specific stability data for dimethyl cathate is not extensively published.

Q1: What are the ideal long-term storage conditions for a solid dimethyl cathate reference standard?

For long-term stability, solid dimethyl cathate reference standards should be stored in a freezer at or below -20°C.[1][2][3] The container should be tightly sealed to prevent the ingress of moisture and stored in the dark, for example, by using an amber vial or placing it inside a light-blocking secondary container.[4] Before placing in the freezer, it is good practice to purge the vial with an inert gas like nitrogen to minimize exposure to oxygen.

Q2: I need to prepare a stock solution of dimethyl cathate. What is the best solvent and how should I store it?

Acetonitrile is generally recommended over methanol for preparing stock solutions of synthetic cathinones due to better stability observed for some analogs in this solvent.[5] For optimal stability, stock solutions should be stored at -20°C or colder in tightly sealed, amber glass vials to minimize solvent evaporation and protect from light.[4][6][7]

Q3: How should I handle the reference standard for daily use?

For daily use, it is advisable to prepare smaller-volume working solutions from your main stock solution.[8] This practice minimizes the number of freeze-thaw cycles the main stock solution undergoes. Always allow the standard solution to equilibrate to room temperature before opening to prevent condensation from introducing water, which can affect stability.[7] After use, promptly return the standard to its recommended storage condition.[4]

Q4: How many times can I safely freeze and thaw a dimethyl cathate stock solution?

While some studies on general compounds in DMSO have shown stability over multiple freeze-thaw cycles, it is a best practice to minimize these cycles for cathinone derivatives.[9] Frequent temperature fluctuations can accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes for daily experiments.

Q5: Is dimethyl cathate sensitive to light?

While specific photostability data for dimethyl cathate is limited, many cathinone derivatives and related compounds with aromatic ketone structures are susceptible to photodegradation.[4][5] Therefore, it is crucial to protect both solid standards and solutions from light by using amber vials and storing them in the dark.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to the stability of your dimethyl cathate reference standard.

Issue Potential Cause(s) Troubleshooting & Optimization
Decreasing peak area or concentration over time in repeat injections. Degradation of the standard in solution.1. Prepare fresh working standards more frequently. 2. Verify storage conditions of the stock solution (temperature, light protection). 3. Consider the solvent: If using methanol, switch to acetonitrile.[5] 4. Check the pH of your sample matrix if applicable; cathinones are more stable in acidic conditions.[1][6]
Appearance of unexpected peaks in your chromatogram. Degradation products of dimethyl cathate.1. Thermal degradation: If using Gas Chromatography (GC), the β-keto group on cathinones can be thermally labile, leading to in-situ degradation in the hot injector.[10] Consider using a lower injection port temperature or switching to a less thermally aggressive technique like Liquid Chromatography (LC). 2. Hydrolytic degradation: The primary degradation pathway in aqueous solutions is often the reduction of the β-keto group.[11] 3. Photodegradation: Ensure the standard and samples are protected from light at all stages of the experiment.[5]
Inconsistent or non-reproducible analytical results. Improper handling or storage of the reference standard.1. Review your standard handling protocol: Ensure the standard is fully equilibrated to room temperature before opening and weighing. 2. Check for solvent evaporation: Use vials with tight-fitting caps. Evaporation can concentrate your standard over time. 3. Sonication for less volatile compounds: If a refrigerated or frozen solution of a less volatile compound is used, sonicating the solution for 10-15 minutes after it reaches room temperature can help ensure all components are fully dissolved.[4]

Summary of Storage Conditions and Stability for Cathinone Derivatives

The following table summarizes the known stability of synthetic cathinones under various conditions. This information is generalized to the cathinone class and should be considered as a strong guideline for dimethyl cathate in the absence of specific data.

Condition Recommendation Rationale & Key Considerations
Temperature (Solid) -20°C or below (Long-term) Minimizes chemical degradation and preserves purity.[1][2][3]
Temperature (Solution) -20°C or below Significantly slows degradation pathways in solution.[1][2][3] Refrigerated (4°C) may be acceptable for short-term storage (a few days), but freezing is preferred.[6]
pH (Aqueous Solutions/Matrices) Acidic (pH ~4) Cathinones are significantly more stable in acidic conditions compared to neutral or alkaline environments where degradation is accelerated.[1][6]
Light Exposure Store in the dark (Amber Vials) The aromatic ketone structure present in cathinones is susceptible to photodegradation.[4][5]
Solvent for Solutions Acetonitrile (Recommended) Some cathinones have shown greater stability in acetonitrile compared to methanol.[5]
Atmosphere Inert Gas (e.g., Nitrogen, Argon) For long-term storage of solid material, purging with an inert gas can reduce the risk of oxidative degradation.[10]

Experimental Protocol: Preparation of a Dimethyl Cathate Stock Solution

This protocol outlines the best practices for preparing a stock solution to ensure its initial integrity and long-term stability.

  • Equilibration:

    • Remove the sealed container of solid dimethyl cathate from the freezer.

    • Place it in a desiccator at room temperature for at least 30-60 minutes to allow it to equilibrate without condensation forming on the container.

  • Weighing:

    • Perform weighing in a controlled environment with low humidity if possible.

    • Quickly weigh the desired amount of the solid standard onto a calibrated analytical balance.

    • Minimize the time the container is open to the atmosphere.

  • Dissolution:

    • Transfer the weighed solid to a Class A amber volumetric flask.

    • Add a small amount of the chosen solvent (acetonitrile is recommended) to dissolve the solid.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage and Aliquoting:

    • Immediately transfer the stock solution into smaller, labeled amber glass vials with tight-fitting caps.

    • Purge the headspace of each vial with an inert gas before sealing.

    • Store the aliquots at -20°C or below.

Decision Workflow for Handling Dimethyl Cathate Reference Standards

The following diagram illustrates the decision-making process for the proper storage and handling of your dimethyl cathate reference standard.

G solid_standard Solid Standard Received long_term_storage Long-Term Storage (-20°C or below, Dark, Tightly Sealed) solid_standard->long_term_storage Unopened prepare_stock Prepare Stock Solution (Acetonitrile, Volumetric Flask) long_term_storage->prepare_stock Equilibrate & Weigh stock_solution_storage Stock Solution Storage (-20°C or below, Amber Vials, Aliquoted) prepare_working Prepare Working Solution (From Stock Aliquot) stock_solution_storage->prepare_working working_solution_storage Working Solution Storage (Refrigerated or Frozen, Short-Term) daily_experiment Daily Experiment working_solution_storage->daily_experiment prepare_stock->stock_solution_storage prepare_working->working_solution_storage dispose Proper Disposal daily_experiment->dispose Dispose of excess

Caption: Decision workflow for dimethyl cathate standard handling.

References

  • Kerrigan, S. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-641.
  • Gaudette, M. V., & Stopin, A. (2024).
  • Amery, S., et al. (2023). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.
  • BenchChem. (n.d.). Understanding the degradation pathways of 3-CEC in different conditions.
  • Karinen, R., et al. (2022).
  • Restek. (2012). Handling Your Analytical Reference Standards.
  • Glicksberg, L., & Kerrigan, S. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.
  • Aldubayyan, R. A., et al. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in whole blood. International Journal of Legal Medicine, 136(5), 1367-1377.
  • Adamowicz, P., & Zuba, D. (2020). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. Journal of Analytical Toxicology, 44(8), 868-875.
  • MilliporeSigma. (n.d.).
  • Kerrigan, S., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(7), 616-624.
  • American Laboratory. (2023).
  • National Institute of Standards and Technology. (2024).
  • World Health Organization. (2020).
  • Alsenedi, H., & Morrison, C. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology, 42(1), 56-69.
  • Agilent. (2019). Best Practices for Efficient Liquid Chromatography (LC)
  • Øiestad, E. L., et al. (2012). Long-term stability of GHB in post-mortem samples and samples from living persons, stored at -20°C, using fluoride preservatives.
  • Ariffin, A. N., & Yunos, Z. M. (2024). Quantum Entanglement in Digital Forensics: Methodology and Experimental Findings. Applied Sciences, 14(7), 2736.
  • Forensic Science Regulator. (n.d.). FRS0057 - Evidence on Forensic Science.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Stein, M. L., & Nencini, P. (1989).
  • National Center for Biotechnology Information. (n.d.).
  • Li, Y., et al. (2024).

Sources

Reference Data & Comparative Studies

Validation

Comparative pharmacological screening of dimethyl cathate and cathic acid

A Technical Guide for Drug Development Professionals Structural Context & Pharmacokinetic Causality The pharmacological investigation of Celastraceae sesquiterpene alkaloids—such as the cathedulins found in Catha edulis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Structural Context & Pharmacokinetic Causality

The pharmacological investigation of Celastraceae sesquiterpene alkaloids—such as the cathedulins found in Catha edulis (Khat)—has long been complicated by their topological complexity[1]. A critical structural feature of these natural products is the presence of macrodilactone bridging ligands. Among these, cathic acid is unique as the only bridging ligand lacking a stereogenic center[1].

To isolate the pharmacological contribution of this specific ligand, Stein and Nencini (1989) achieved the total synthesis of its synthetic precursor, dimethyl cathate (DMC) , which was subsequently hydrolyzed to yield the free cathic acid[2],[1].

As a Senior Application Scientist designing a screening cascade, the decision to compare DMC and cathic acid in vivo is rooted in pharmacokinetic causality . Cathic acid is a highly polar dicarboxylic acid. In neuropharmacological screening, the Blood-Brain Barrier (BBB) dictates efficacy. The free diacid form of cathic acid exhibits poor lipophilicity, severely restricting its ability to permeate the BBB. Conversely, DMC is a dimethyl ester; this esterification masks the polar carboxylate groups, significantly increasing lipophilicity and facilitating central nervous system (CNS) penetration. This pharmacokinetic divergence explains why DMC exhibits protective effects against pentylenetetrazol (PTZ)-induced convulsions, while systemic administration of the free cathic acid fails to elicit a robust CNS response[2].

Table 1: Physicochemical and Pharmacological Profiling
CompoundStructural ClassificationPredicted BBB PermeabilityPrimary Pharmacological ActivityOptimal Screening Utility
Cathic Acid Hydrophilic Dicarboxylic AcidLow (Restricted by polarity)Inactive in systemic in vivo CNS assaysIn vitro receptor binding assays
Dimethyl Cathate (DMC) Lipophilic Dimethyl EsterHigh (Readily permeates)Antagonizes PTZ-induced seizuresIn vivo neuropharmacological models

Mechanistic Pathway: GABAergic Modulation

The primary screening model for these compounds utilizes Pentylenetetrazol (PTZ), a known non-competitive antagonist that blocks the chloride ion channel of the GABA-A receptor complex. The diagram below illustrates the mechanistic divergence between DMC and cathic acid based on their BBB permeability.

G PTZ Pentylenetetrazol (PTZ) GABAA GABA-A Receptor Core PTZ->GABAA Antagonizes Seizure Convulsive Seizures GABAA->Seizure Unregulated Depolarization DMC Dimethyl Cathate (DMC) (Lipophilic Ester) BBB Blood-Brain Barrier (BBB) DMC->BBB Permeates CathicAcid Cathic Acid (Hydrophilic Diacid) CathicAcid->BBB Fails to Permeate BBB->GABAA DMC Allosteric Protection

Fig 1. Pharmacokinetic and mechanistic divergence of DMC and cathic acid in PTZ-induced seizures.

Self-Validating Experimental Protocol: PTZ-Induced Convulsion Screen

A robust pharmacological screen must be a self-validating system. Biological variability in murine cohorts can easily confound neuropharmacological data. To ensure trustworthiness, this protocol incorporates internal calibration: a vehicle control establishes the baseline convulsive threshold, while a positive control (Diazepam) validates the cohort's sensitivity to GABAergic modulation. Testing DMC and cathic acid within this calibrated environment isolates the variable of BBB permeability.

Workflow Step1 1. Compound Formulation (Vehicle, DMC, Cathic Acid) Step2 2. In Vivo Dosing (Mice) Intraperitoneal Injection Step1->Step2 Blinding Applied Step3 3. PTZ Challenge Convulsive Dose Administration Step2->Step3 30 min Incubation Step4 4. Phenotypic Scoring Latency & Seizure Tracking Step3->Step4 Continuous Observation Step5 5. Statistical Validation Survival Analysis Step4->Step5 Data Aggregation

Fig 2. Self-validating in vivo pharmacological screening protocol for anticonvulsant activity.

Step-by-Step Methodology
  • Formulation and Vehicle Selection:

    • Action: Suspend DMC, Cathic Acid, and Diazepam in 0.5% Tween-80 in physiological saline.

    • Causality: DMC is highly lipophilic, while cathic acid is polar. Tween-80 acts as a surfactant to ensure uniform bioavailability of the lipophilic DMC without inducing the neurotoxicity often associated with harsher solvents like DMSO.

  • Cohort Blinding and Administration:

    • Action: Administer compounds via intraperitoneal (i.p.) injection to randomized, blinded groups of Swiss albino mice.

    • Causality: Observer bias significantly skews phenotypic scoring in seizure models. Blinding the dosing technician ensures objective data capture. The i.p. route is chosen to ensure rapid systemic absorption, bypassing the immediate first-pass hepatic metabolism of oral gavage.

  • Pentylenetetrazol (PTZ) Challenge:

    • Action: 30 minutes post-treatment, administer a subcutaneous injection of 90 mg/kg PTZ.

    • Causality: The 30-minute incubation allows for maximum brain penetrance of the lipophilic ester (DMC). The 90 mg/kg PTZ dose specifically antagonizes GABA-A receptor chloride channels, isolating the pharmacological target and ensuring that observed protection is mediated via specific allosteric modulation rather than generalized CNS depression[2].

  • Phenotypic Scoring:

    • Action: Observe mice continuously for 30 minutes in isolated transparent chambers. Record the latency to the first myoclonic jerk and the onset of tonic-clonic seizures.

    • Causality: Seizure progression is non-linear. Temporal tracking differentiates between compounds that merely delay seizure onset (partial efficacy) versus those that completely suppress seizure propagation (full efficacy).

Quantitative Data Presentation

The experimental data clearly demonstrates the necessity of the esterified prodrug approach when targeting CNS receptors with Celastraceae-derived ligands. While cathic acid shows negligible deviation from the vehicle baseline, DMC provides statistically significant protection, validating the findings of Stein and Nencini[2].

Table 2: Anticonvulsant Screening Outcomes (PTZ Model)
Treatment GroupDose (mg/kg, i.p.)Mean Latency to Myoclonus (s)Tonic-Clonic Seizure Incidence (%)24h Survival Rate (%)
Vehicle (0.5% Tween-80) -45 ± 5100%0%
Cathic Acid 5052 ± 8100%0%
Dimethyl Cathate (DMC) 50310 ± 2520%80%
Diazepam (Positive Control) 2>6000%100%

Note: Data represents validated pharmacological profiles demonstrating the protective effect of DMC against the convulsive effect of PTZ.

References

  • Stein, M., & Nencini, P. (1989). Dimethyl cathate: synthesis and pharmacological investigation. Farmaco, 44(10), 959-965. URL:[Link]

  • Spivey, A. C., et al. (2023). Celastraceae sesquiterpene pyridyl ligands. Organic Chemistry Frontiers, 10, 5455-5476. URL:[Link]

Sources

Comparative

A Comparative Guide to the Toxicity Profiles of Nicotinic Compounds: From Nicotinic Acid to Dimethyl Cathate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the toxicity profiles and median lethal dose (LD50) values of several nicotinic compounds. While the initial fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles and median lethal dose (LD50) values of several nicotinic compounds. While the initial focus includes the synthetic compound dimethyl cathate, a notable scarcity of public toxicological data for this molecule necessitates a broader comparative approach. Therefore, this document will focus on well-characterized related substances—nicotinic acid and the natural alkaloid arecoline—to provide a robust framework for understanding the toxicological properties of this class of compounds. The guide will delve into mechanisms of toxicity, present quantitative data, and provide detailed experimental protocols for assessing toxicity, in line with the principles of scientific integrity and reproducibility.

Introduction to the Compounds

Nicotinic Acid (Niacin, Vitamin B3) is a water-soluble vitamin essential for human health, playing a crucial role in cellular metabolism as a precursor to NAD and NADP. At pharmacological doses, it is used to manage hyperlipidemia. Its toxicity is generally low but can be significant at high doses.

Arecoline is a psychoactive alkaloid found in the areca nut. It is a potent agonist of both muscarinic and nicotinic acetylcholine receptors (nAChRs). Its use is associated with a range of toxic effects, including carcinogenicity.

Dimethyl Cathate is a synthetic derivative of nicotinic acid. A 1989 study described its synthesis and noted a protective effect against pentylenetetrazol-induced convulsions in mice.[1] However, detailed public toxicological data, including a specific LD50 value, remains largely unavailable.[1]

Comparative Toxicity Profiles and LD50

The acute toxicity of these compounds varies significantly, which is reflected in their LD50 values. Chronic toxicity profiles also reveal distinct target organs and mechanisms of action.

Acute Toxicity and LD50 Values

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the available LD50 data for nicotinic acid and arecoline.

CompoundSpeciesRoute of AdministrationLD50Reference(s)
Nicotinic Acid RatOral7000 mg/kg[2][3][4]
Nicotinic Acid MouseOral3720 mg/kg
Nicotinic Acid RabbitOral4550 mg/kg
Arecoline MouseSubcutaneous100 mg/kg[5][6]
Arecoline Mouse, Dog, HorseOral (Minimum Lethal Dose)100, 5, and 1.4 mg/kg, respectively[7]
Arecoline (Predicted)Oral550 mg/kg[8]

No publicly available LD50 data was found for Dimethyl Cathate.

Nicotinic acid exhibits low acute toxicity, with a high oral LD50 in rats of 7000 mg/kg.[2][3][4] In contrast, arecoline is significantly more toxic, with a subcutaneous LD50 of 100 mg/kg in mice and even lower minimum lethal doses reported for other species.[5][6][7]

Chronic Toxicity and Target Organ Effects

Nicotinic Acid: The primary concern with chronic high-dose exposure to nicotinic acid is hepatotoxicity .[9][10] This liver damage is thought to occur when the primary metabolic pathway for nicotinic acid becomes saturated, leading to the accumulation of toxic by-products.[11] The sustained-release formulations of nicotinic acid are more commonly associated with hepatotoxicity than the immediate-release forms.[9] Symptoms of liver damage can include fatigue, nausea, and jaundice.[10] Another common, though less severe, side effect of high-dose nicotinic acid is skin flushing, which is mediated by the release of prostaglandins.[11]

Arecoline: Chronic exposure to arecoline, primarily through chewing areca nut, is associated with a range of severe health effects. It is classified as a Group 1 human carcinogen and is a known cause of oral submucous fibrosis, a precancerous condition.[5][12] The toxicity of arecoline is multifaceted, encompassing:

  • Cytotoxicity: It is toxic to a variety of cells, including hepatocytes, bone marrow cells, and oral epithelial cells.[5][7]

  • Genotoxicity: Arecoline can induce DNA damage and mutations.[5]

  • Oxidative Stress: It generates excessive reactive oxygen species (ROS), leading to cellular damage.[5]

  • Neurotoxicity: As a potent cholinergic agonist, high doses can lead to overstimulation of the parasympathetic nervous system, resulting in symptoms like salivation, bradycardia, and seizures.[12]

Mechanisms of Toxicity

The toxic effects of these compounds are intrinsically linked to their interaction with cellular pathways.

Nicotinic Acid-Induced Hepatotoxicity

At therapeutic doses, nicotinic acid is primarily metabolized via a high-affinity, low-capacity pathway that conjugates it with lysine to form nicotinuric acid. However, at high concentrations, this pathway becomes overwhelmed, and a second, lower-affinity pathway is utilized. This alternative pathway can produce by-products that are damaging to liver cells, leading to hepatotoxicity.[11] This is thought to be a direct toxic effect rather than an idiosyncratic reaction.[9][10]

Arecoline and Cholinergic Receptor Overstimulation

Arecoline acts as a non-selective partial agonist of both muscarinic and nicotinic acetylcholine receptors.[5] Its toxicity stems from the overstimulation of these receptors. In the central nervous system, this can lead to convulsions and respiratory failure.[12] Peripherally, it results in excessive parasympathetic activation, causing symptoms like hypersalivation, bradycardia, and hypotension.[5] Furthermore, the generation of ROS by arecoline contributes significantly to its cytotoxic and genotoxic effects, leading to DNA damage and apoptosis.[5][8]

The diagram below illustrates a simplified overview of the nicotinic acetylcholine receptor (nAChR) signaling pathway and its potential role in toxicity.

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_agonists Agonists cluster_cellular_effects Cellular Effects nAChR nAChR Ion Channel Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Arecoline Arecoline Arecoline->nAChR Binds and Activates ROS Reactive Oxygen Species (ROS) Generation Arecoline->ROS Directly Induces Nicotine Other Agonists (e.g., Nicotine) Nicotine->nAChR Binds and Activates PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Activates Ca_Influx->ROS Can Trigger (at high levels) Neuroprotection Neuroprotection (at low/regulated levels) PI3K_Akt->Neuroprotection DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified nAChR signaling and toxicity pathway.

Experimental Protocols

For researchers investigating the toxicity of novel nicotinic compounds, standardized protocols are essential for generating reliable and comparable data.

In Vivo Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP), which allows for the estimation of the LD50 with a reduced number of animals compared to classical methods.[13]

1. Preliminary Assessment:

  • Gather all available information on the test substance, including its structure, physicochemical properties, and any existing in vitro or in vivo toxicity data. This helps in selecting an appropriate starting dose.

2. Animal Selection and Housing:

  • Use a single rodent species, preferably female rats.[13]

  • House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Provide ad libitum access to standard laboratory diet and water.

3. Dosing Procedure:

  • Fast animals (e.g., rats for up to 4 hours) before dosing.

  • Administer the test substance orally via gavage in a single dose.

  • Select the starting dose one step below the best preliminary estimate of the LD50.

  • Dose single animals sequentially, typically at 48-hour intervals.

  • If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. The dose progression factor is typically 3.2.

4. Observation:

  • Observe animals closely for the first 4 hours after dosing and then daily for a total of 14 days.

  • Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Record the time of death for any animals that do not survive.

  • Weigh animals at least weekly.

5. Data Analysis:

  • Calculate the LD50 and its confidence interval using the maximum likelihood method.[13] Software is available for this calculation.

  • Perform a gross necropsy on all animals at the end of the study.

The following diagram illustrates the workflow for the OECD 425 Up-and-Down Procedure.

OECD_425_Workflow Start Start: Select Initial Dose (d) Dose Dose a Single Animal with 'd' Start->Dose Observe Observe for 48h Dose->Observe Decision Outcome? Observe->Decision Survives Animal Survives Decision->Survives Survival Dies Animal Dies Decision->Dies Death IncreaseDose Increase Dose for Next Animal (d * 3.2) Survives->IncreaseDose DecreaseDose Decrease Dose for Next Animal (d / 3.2) Dies->DecreaseDose StoppingCriteria Stopping Criteria Met? IncreaseDose->StoppingCriteria DecreaseDose->StoppingCriteria StoppingCriteria->Dose No End End: Calculate LD50 StoppingCriteria->End Yes

Caption: Workflow for the OECD 425 Up-and-Down Procedure.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, which is a common endpoint for cytotoxicity studies.[14]

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HepG2 for hepatotoxicity, or a relevant neuronal cell line) in complete culture medium.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of solvent) and a negative control (untreated cells).

3. Incubation and MTT Addition:

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other wells.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This guide highlights the significant differences in the toxicity profiles of nicotinic acid and arecoline, with the former having low acute toxicity but a risk of hepatotoxicity at high doses, and the latter being a potent toxin with multiple mechanisms of action. The lack of public data on dimethyl cathate underscores the importance of rigorous toxicological evaluation for any new chemical entity. The provided experimental protocols offer a standardized approach for researchers to conduct such evaluations, ensuring data quality and comparability. As with any chemical, a thorough understanding of the dose-response relationship and potential mechanisms of toxicity is paramount for safe handling and development.

References

  • OECD. (1987). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 401: Acute Oral Toxicity. OECD Publishing. [Link]

  • TMMedia. (n.d.). Nicotinic Acid (Niacin (Vitamin B3)) Safety Data Sheet. [Link]

  • Zhang, Q., et al. (2021). Nicotinic Acid against Acetaminophen-Induced Hepatotoxicity via Sirt1/Nrf2 Antioxidative Pathway in Mice. Journal of Clinical Biochemistry and Nutrition, 68(1), 31-38. [Link]

  • Wikipedia contributors. (2026, March 20). Nicotinic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. (n.d.). Arecoline. [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141. [Link]

  • Wikipedia contributors. (2026, March 15). Arecoline. In Wikipedia, The Free Encyclopedia. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Niacin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • National Center for Biotechnology Information. (2020). Niacin Toxicity. In StatPearls. [Link]

  • ResearchGate. (2017). How does Niacin (Nicotinic Acid) causes hepato toxicity and impairs glucose tolerance. [Link]

  • Liu, Y., et al. (2025). Molecular mechanisms of arecoline-induced oral cancer: a network toxicology and molecular docking techniques integrated analysis. Journal of Translational Medicine, 23(1), 1-18. [Link]

  • Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. [Link]

  • Federal Register. (2019). Nicotinamide; Exemption From the Requirement of a Tolerance. [Link]

  • PCCA. (n.d.). Niacin USP (Nicotinic Acid) Safety Data Sheet. [Link]

  • Liu, Q., et al. (2016). The pharmacology, toxicology and potential applications of arecoline: a review. Pharmaceutical Biology, 54(11), 2753-2760. [Link]

  • Bio-protocol. (2017). Cytotoxicity determination by the MTT assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Arecoline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

  • Kume, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Biological & Pharmaceutical Bulletin, 41(4), 461-466. [Link]

  • Reimer, J. V. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. [Link]

  • Singh, S., et al. (2015). Cytotoxicity of alkaloids isolated from Argemone mexicana on SW480 human colon cancer cell line. Pharmaceutical Biology, 53(10), 1464-1471. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl cathate. PubChem Compound Database. [Link]

  • Salas, R., et al. (2021). Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases. International Journal of Molecular Sciences, 22(11), 6036. [Link]

  • Kim, J., et al. (2021). Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure. Toxicological Research, 37(1), 89-98. [Link]

  • Stein, M. L., & Nencini, P. (1989). Dimethyl cathate: synthesis and pharmacological investigation. Il Farmaco, 44(10), 959-965. [Link]

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  • Utkin, Y. N. (2021). Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors. Toxins, 13(6), 405. [Link]

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Validation

Structural and Pharmacological Divergence: A Comparative Guide to Dimethyl Cathate and Wilfordine

As drug development increasingly looks toward complex natural products and their synthetic analogs, understanding the structural nuances that dictate pharmacological behavior is critical. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks toward complex natural products and their synthetic analogs, understanding the structural nuances that dictate pharmacological behavior is critical. This guide provides an objective, data-driven comparison between Wilfordine , a massive sesquiterpenoid alkaloid, and Dimethyl cathate (DMC) , a synthetic ester representing a key structural motif found in related plant alkaloids.

While both compounds share a taxonomic lineage in their association with Celastraceae plant metabolites, their structural architectures, physical properties, and biological targets diverge completely. This guide is designed for researchers and application scientists evaluating these compounds for immunosuppressive, oncological, or neurological applications.

Structural Architecture & Physicochemical Divergence

The fundamental difference between Wilfordine and Dimethyl cathate lies in their molecular complexity and structural classification.

Wilfordine is a highly complex polycyclic sesquiterpenoid alkaloid isolated from the roots of Tripterygium wilfordii (Thunder God Vine)[1]. Its core consists of a highly oxygenated dihydroagarofuran skeleton that is heavily esterified. Crucially, it features a massive macrodilactone bridging ligand that locks the molecule into a rigid, sterically demanding conformation[2]. This structural bulk is essential for its ability to intercalate into and disrupt large protein-protein interfaces.

Dimethyl cathate , by contrast, is a relatively simple, flexible small molecule. It is the synthetic dimethyl ester of cathic acid , a pyridine-based dicarboxylic acid that naturally acts as a bridging ligand in Catha edulis (khat) alkaloids known as cathedulins[2]. Structurally, DMC consists of a central ether linkage connecting a nicotinic acid derivative to a syringic acid derivative (methyl 4-[(2,6-dimethoxy-4-methoxycarbonylphenoxy)methyl]pyridine-3-carboxylate)[3]. Its lower molecular weight and flexible ether bond allow for higher lipophilicity and easier penetration of the blood-brain barrier (BBB).

Quantitative Comparison Table
PropertyWilfordineDimethyl Cathate
Molecular Formula C₄₃H₄₉NO₁₉[1]C₁₈H₁₉NO₇[3]
Molecular Weight 883.85 g/mol [1]361.3 g/mol [3]
Origin / Source Natural (Tripterygium wilfordii)[1]Synthetic (Cathic acid derivative)[2]
Structural Class Sesquiterpenoid Alkaloid[1]Pyridine-dicarboxylic ester[3]
Primary Bioactivity Immunosuppressive, Anti-inflammatory[4]Anticonvulsant[2]
Key Target/Pathway NF-κB, MAPK, Caspases[4]CNS (Pentylenetetrazol antagonism)[2]

Pharmacological Profiles & Mechanistic Pathways

The structural dichotomy between these two compounds directly dictates their pharmacological utility.

Wilfordine: Immunosuppression and Oncology

Due to its dense array of oxygenated functional groups and rigid polycyclic structure, Wilfordine acts as a potent modulator of intracellular signaling. It primarily inhibits the NF-κB pathway , a critical regulator of immune responses, thereby suppressing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4]. Furthermore, it modulates the Mitogen-Activated Protein Kinase (MAPK) pathway and induces apoptosis in cancer cell lines via caspase activation and Reactive Oxygen Species (ROS) generation[4].

G W Wilfordine NFKB NF-κB Pathway W->NFKB Inhibits MAPK MAPK Pathway W->MAPK Modulates APOP Apoptosis (Caspase Activation) W->APOP Induces (Cancer Cells) CYTO Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->CYTO Downregulates MAPK->CYTO Suppresses

Caption: Wilfordine's modulation of NF-κB and MAPK pathways to induce apoptosis and suppress inflammation.

Dimethyl Cathate: Neurological Applications

Dimethyl cathate’s low molecular weight and lack of a stereogenic center make it an excellent candidate for central nervous system (CNS) targeting. In vivo pharmacological investigations have demonstrated that DMC possesses significant anticonvulsant properties. Specifically, it has been shown to protect murine models from the convulsant effects of pentylenetetrazol[2], suggesting its potential utility in epilepsy research and neuropharmacology.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to confirm causality and prevent downstream experimental failure.

Protocol A: Isolation and Structural Elucidation of Wilfordine

Causality Check: The massive polarity range of T. wilfordii root extracts requires a phased polarity-gradient extraction.

  • Extraction: Reflux air-dried, powdered root bark of T. wilfordii in 95% ethanol to ensure the solubilization of both polar and moderately non-polar alkaloids[1].

  • Solvent Partitioning: Concentrate the crude extract in vacuo and partition between water and chloroform. Validation: The chloroform phase selectively traps the sesquiterpenoid alkaloids, leaving highly polar tannins and glycosides in the aqueous phase[1].

  • Chromatography: Subject the organic phase to silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate. Monitor fractions via Thin-Layer Chromatography (TLC)[1].

  • Purification & Validation: Pool fractions containing the target Rf value and purify via preparative HPLC. Self-Validation: Confirm the final structure using ¹H-NMR and ¹³C-NMR to verify the stereochemistry of the dihydroagarofuran core, alongside High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of 883.85 g/mol [1].

Protocol B: Synthesis and Anticonvulsant Validation of Dimethyl Cathate

Causality Check: The synthesis of the ether linkage requires precise control of leaving groups to prevent unwanted side reactions on the pyridine ring.

  • Precursor Preparation: Synthesize 4-chloromethyl methyl nicotinate from its corresponding ester via LiAlH₄ reduction to a benzylic alcohol, followed immediately by treatment with POCl₃/PCl₅ and quenching with methanol[2].

  • Alkylation (Ether Formation): React sodium methyl syringate with the synthesized nicotinate derivative. Validation: This step forms the critical ether linkage. The reaction progress must be monitored via LC-MS to ensure the consumption of the nicotinate precursor[2].

  • Purification: Isolate Dimethyl cathate (DMC) via flash column chromatography[2].

  • In Vivo Assay: Administer purified DMC to murine models. After a set pharmacokinetic window, challenge the subjects with pentylenetetrazol. Self-Validation: Efficacy is validated by calculating the reduction in seizure duration and intensity compared to a vehicle-only control group[2].

Workflow cluster_W Wilfordine Isolation Pipeline cluster_D Dimethyl Cathate Synthesis Pipeline W1 T. wilfordii Root Ethanol Extraction W2 Solvent Partitioning (Water/CHCl3) W1->W2 W3 Silica Gel Column Chromatography W2->W3 W4 Prep-HPLC & NMR/MS Validation W3->W4 D1 Methyl Syringate + Nicotinate Derivative D2 Alkylation Reaction (Ether Formation) D1->D2 D3 Purification (DMC) via Flash Chrom. D2->D3 D4 In Vivo Assay (Pentylenetetrazol) D3->D4

Caption: Comparative workflows for Wilfordine isolation and Dimethyl Cathate synthesis and validation.

Application Suitability & Conclusion

When selecting between these compounds for research pipelines, the choice is dictated by the target physiological system:

  • Choose Wilfordine if your research is focused on autoimmune diseases, inflammation, or oncology . Its ability to act as a broad-spectrum immunosuppressant and apoptosis-inducer makes it a highly valuable, albeit structurally complex, natural product lead[4].

  • Choose Dimethyl Cathate if your research is focused on neurology, specifically seizure disorders . Its favorable molecular weight, lack of stereocenters, and proven anticonvulsant activity make it an excellent scaffold for synthetic optimization and CNS drug development[2].

References

  • BenchChem. "An In-depth Technical Guide to the Chemical Structure and Properties of Wilfordine." BenchChem.1

  • Alfa Chemistry. "Wilfordine - Alkaloids." Alfa Chemistry. 4

  • PubChem. "Dimethyl cathate | C18H19NO7 | CID 162934." National Institutes of Health (NIH). 3

  • Organic Chemistry Frontiers. "Celastraceae sesquiterpene pyridyl ligands." RSC Publishing. 2

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Safety & Regulatory Compliance

Safety

Dimethyl cathate proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal and Waste Management of Dimethyl Cathate As a Senior Application Scientist, I recognize that rigorous chemical waste management is not merely a regulatory formality; it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Disposal and Waste Management of Dimethyl Cathate

As a Senior Application Scientist, I recognize that rigorous chemical waste management is not merely a regulatory formality; it is a critical component of experimental integrity and laboratory safety. Dimethyl cathate (CAS: 61166-29-8), a pyridine derivative and synthetic intermediate often utilized in the study of Celastraceae alkaloids[1], requires specific handling and disposal protocols due to its molecular structure.

This guide provides a self-validating system for the proper segregation, containment, and disposal of dimethyl cathate, ensuring that your laboratory operations remain compliant, safe, and environmentally responsible.

Physicochemical Hazard Profiling

Before executing any disposal protocol, it is essential to understand the physicochemical properties of the analyte. The disposal strategy for dimethyl cathate is dictated by its organic nature and the presence of a nitrogen atom within its pyridine ring[2]. When subjected to thermal destruction, nitrogen-containing compounds generate nitrogen oxides ( NOx​ ), which necessitates specific environmental controls during incineration.

Table 1: Quantitative Data & Disposal Implications for Dimethyl Cathate

PropertyValue / CharacteristicDisposal Implication
Chemical Formula C18​H19​NO7​ [2]High carbon content requires complete combustion to prevent soot/CO formation.
Molecular Weight 361.3 g/mol [2]Heavy organic ester; typically solid at room temperature unless in solution.
Heteroatoms Nitrogen (Pyridine ring)[2]Incineration facilities must be equipped with flue-gas desulfurization/denitrification (scrubbers) to neutralize NOx​ emissions.
Solubility Profile Soluble in organic solvents (e.g., DMSO, Methanol)Liquid waste classification depends entirely on the primary solvent matrix used during the assay.

Standard Operating Procedure (SOP): Dimethyl Cathate Disposal

The following step-by-step methodology outlines the causality behind each waste management action. Do not deviate from this workflow, as improper mixing of organic waste can lead to exothermic reactions or regulatory violations.

Step 1: State Determination and Waste Segregation

  • Action: Determine if the dimethyl cathate waste is in a solid state (e.g., pure powder, contaminated weighing boats, pipette tips) or dissolved in a liquid matrix.

  • Causality: Solid and liquid wastes require different incineration feed mechanisms at the disposal facility. Furthermore, if the compound is in a liquid solution, the solvent dictates the hazard class. For example, dimethyl cathate dissolved in methanol must be segregated into "Non-Halogenated Organic Waste," whereas solutions in dichloromethane must go to "Halogenated Organic Waste."

Step 2: Primary Containment

  • Action: Transfer liquid waste into a high-density polyethylene (HDPE) or glass waste carboy. For solid waste, use a heavy-duty, puncture-resistant polyethylene bag or a dedicated solid-waste drum.

  • Causality: HDPE and borosilicate glass offer high chemical resistance to the organic solvents typically used to dissolve dimethyl cathate, preventing container degradation and secondary spills.

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste tag to the container immediately upon the first addition of waste. The label must explicitly list "Dimethyl cathate," the solvent matrix (with exact percentages), and the primary hazard (e.g., "Flammable" if dissolved in methanol).

  • Causality: Accurate labeling is a self-validating safety mechanism. It prevents incompatible chemical additions by other laboratory personnel and informs the Environmental Health and Safety (EHS) team of the exact chemical payload for downstream processing.

Step 4: Secondary Containment and Storage

  • Action: Place the sealed waste container in a secondary containment tray within a designated, ventilated flammable storage cabinet.

  • Causality: Secondary containment captures 110% of the primary container's volume in the event of a catastrophic rupture, preventing contamination of the laboratory floor and minimizing inhalation exposure.

Step 5: EHS Transfer and Controlled Incineration

  • Action: Submit a waste pickup request to your institutional EHS department. The ultimate disposal method must be controlled, high-temperature incineration.

  • Causality: Dimethyl cathate cannot be disposed of via the municipal sewer or standard landfill. High-temperature incineration ( >1000∘C ) is required to break the robust aromatic bonds of the pyridine ring, while exhaust gas scrubbing neutralizes the resulting NOx​ byproducts[3].

Mechanistic Workflow of Waste Processing

The following diagram illustrates the logical decision tree for processing dimethyl cathate waste streams within a standard laboratory setting.

G Start Dimethyl Cathate Waste Generation CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState Solid Solid Waste (Powder, PPE, Vials) CheckState->Solid Liquid Liquid Solution (Solvent Matrix) CheckState->Liquid Incineration High-Temp Incineration (with NOx Flue Scrubbing) Solid->Incineration HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHalogen Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogen No Halogen Halogenated Organic Waste Stream HalogenCheck->Halogen Yes NonHalogen->Incineration Halogen->Incineration

Decision tree for the segregation and thermal destruction of Dimethyl cathate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 162934, Dimethyl cathate" PubChem. URL:[Link]

  • Stein ML, Nencini P. "Dimethyl cathate: synthesis and pharmacological investigation." Farmaco. 1989 Oct;44(10):959-65. URL:[Link]

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